molecular formula C3H2N2O2S B159308 2-Nitrothiazole CAS No. 1606-76-4

2-Nitrothiazole

Cat. No.: B159308
CAS No.: 1606-76-4
M. Wt: 130.13 g/mol
InChI Key: ALNUOSXDMYFQNQ-UHFFFAOYSA-N
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Description

2-Nitrothiazole (CAS 1606-76-4) is a nitroheterocyclic compound with the molecular formula C3H2N2O2S . It serves as a versatile chemical scaffold and a crucial synthetic intermediate in organic and medicinal chemistry research. The compound features a nitro group attached to the thiazole ring, a structure known for its significance in the development of bioactive molecules . Researchers value this compound for exploring structure-activity relationships and synthesizing more complex chemical entities. Its structure is a foundational building block for compounds like the anthelmintic agent Niridazole, which is synthesized from 2-Amino-5-nitrothiazole, a closely related derivative . The electron-deficient nature of the nitro-substituted thiazole ring makes it a candidate for studying electrophilic substitution reactions and for developing novel materials and ligands. Available safety data sheets should be consulted prior to handling. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNUOSXDMYFQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073268
Record name Thiazole, 2-nitro-
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Molecular Weight

130.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1606-76-4
Record name 2-Nitrothiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-nitro-
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Record name 2-NITROTHIAZOLE
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Record name Thiazole, 2-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrothiazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrothiazole, a heterocyclic aromatic nitro compound, serves as a key structural motif in various pharmacologically active molecules. Its unique electronic properties, conferred by the electron-withdrawing nitro group on the thiazole ring, make it a subject of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral characteristics, and synthesis of this compound. Detailed experimental protocols and data are presented to facilitate further research and application in drug development and other scientific endeavors.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group at the second position.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 2-nitro-1,3-thiazole[1]
CAS Number 1606-76-4[1]
Molecular Formula C₃H₂N₂O₂S[1]
Molecular Weight 130.13 g/mol [1]
InChI InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H[1]
InChIKey ALNUOSXDMYFQNQ-UHFFFAOYSA-N[1]
SMILES C1=C(SC(=N1)--INVALID-LINK--[O-])

Physicochemical and Computed Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key experimental and computed properties.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Weight 130.13 g/mol PubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 129.98369848 DaPubChem[1]
Monoisotopic Mass 129.98369848 DaPubChem[1]
Topological Polar Surface Area 87 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 102PubChem[1]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the thiazole ring. The exact chemical shifts are influenced by the solvent and the electron-withdrawing nature of the nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A referenced spectrum for this compound is available in the literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically observed in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for nitroarenes.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

Synthesis of this compound

The synthesis of this compound can be challenging and often involves multi-step procedures. While specific, detailed experimental protocols for the direct synthesis of this compound are not abundantly available in general literature, related syntheses of nitrothiazole derivatives provide valuable insights. A common precursor for many nitrothiazole compounds is 2-aminothiazole.

General Synthetic Strategy via Diazotization-Nitration

A plausible synthetic route to this compound involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction with a nitrite source.

Synthesis_Workflow aminothiazole 2-Aminothiazole diazonium Thiazole-2-diazonium salt aminothiazole->diazonium NaNO₂, aq. H₂SO₄, 0-5 °C nitrothiazole This compound diazonium->nitrothiazole NaNO₂, Cu₂O (cat.)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Diazotization of 2-Aminothiazole and Subsequent Nitration (Illustrative)

  • Step 1: Diazotization. 2-Aminothiazole is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the thiazole-2-diazonium salt.

  • Step 2: Nitration. The cold diazonium salt solution is then added to a solution of sodium nitrite, often in the presence of a copper catalyst like copper(I) oxide, to facilitate the replacement of the diazonium group with a nitro group.

  • Step 3: Work-up and Purification. The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method such as column chromatography or recrystallization.

Reactivity and Chemical Properties

The nitro group on the thiazole ring significantly influences the reactivity of this compound. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution: The presence of the nitro group makes the thiazole ring susceptible to attack by nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a route to 2-aminothiazole and its derivatives.

Biological Activity and Drug Development

While this compound itself is not a widely used therapeutic agent, the nitrothiazole scaffold is a crucial component of several important drugs.

  • Antiparasitic and Antimicrobial Agents: The most notable example is Nitazoxanide , a broad-spectrum antiparasitic and antiviral drug.[2][3] The 2-amino-5-nitrothiazole moiety is a key structural feature of Nitazoxanide.[2][3]

  • Mechanism of Action: In many nitro-heterocyclic drugs, the biological activity is dependent on the reduction of the nitro group within the target organism. This reduction can lead to the formation of reactive intermediates that damage cellular components. However, for some derivatives like Nitazoxanide, the mechanism is believed to be independent of nitro-reduction.

The following diagram illustrates a simplified signaling pathway for the mechanism of action of some nitrothiazole-based drugs that inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic metabolism.

PFOR_Inhibition Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR AcetylCoA Acetyl-CoA PFOR->AcetylCoA Energy Energy Metabolism AcetylCoA->Energy Nitrothiazole Nitrothiazole Derivative Nitrothiazole->PFOR

Caption: Inhibition of the PFOR pathway by nitrothiazole derivatives.

Applications in Research and Industry

Beyond its role in drug development, this compound and its derivatives have applications in other areas:

  • Fungicides: Certain nitrothiazole derivatives are utilized in the agricultural sector as fungicides to protect crops.[2][3]

  • Dyes: 2-Amino-5-nitrothiazole is used as a precursor in the synthesis of specific types of dyes.[3]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic or carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in various scientific and industrial fields. Its role as a key building block for pharmaceuticals, particularly antiparasitic and antimicrobial agents, underscores its importance in drug discovery and development. This technical guide has provided a detailed overview of its structure, properties, and synthesis to serve as a valuable resource for researchers and professionals in the field. Further investigation into the synthesis and biological activities of novel this compound derivatives is a promising area for future research.

References

Synthesis of 2-Nitrothiazole from novel precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Nitrothiazoles from Novel Precursors

This technical guide provides a comprehensive overview of modern synthetic routes to 2-nitrothiazole and its derivatives, with a focus on novel precursors and methodologies aimed at improving safety and efficiency. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Introduction

This compound and its derivatives are important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The synthesis of these compounds has traditionally relied on the direct nitration of a pre-existing thiazole ring, a method often fraught with challenges such as harsh reaction conditions, poor regioselectivity, and the formation of hazardous byproducts.[2] This guide explores a novel, safer synthetic pathway to key this compound intermediates and discusses potential routes to the parent this compound.

Novel Synthesis of 2-Amino-5-Nitrothiazole

A significant advancement in the synthesis of nitrothiazoles is a novel process that avoids the hazardous nitration of 2-aminothiazole.[2] This method utilizes N,N-dialkyl-2-nitro-etheneamine as a key precursor, offering a safer and more controlled reaction pathway.

Overall Reaction Scheme

The synthesis proceeds in three main steps:

  • Halogenation of N,N-dialkyl-2-nitro-etheneamine.

  • Reaction with thiourea to form a thiazole precursor.

  • Hydrolysis to yield 2-amino-5-nitrothiazole.

Experimental Protocols

Step 1: Synthesis of the Halogenated Intermediate

  • Procedure: To a stirred mixture of 3.5 g (0.03 mol) of N,N-dimethyl-2-nitroetheneamine in 25 mL of ethanol, cooled to 0-5 °C under a nitrogen atmosphere, add 4.8 g (0.03 mol) of bromine dropwise. The temperature should be maintained below 10 °C. Upon completion of the addition, a solution is formed.[3]

Step 2: Formation of the Thiazole Precursor Salt

  • Procedure: To the resulting solution from Step 1, add 3.0 g (0.039 mol) of thiourea at ice temperature. Remove the cooling bath and allow the mixture to stir at room temperature for one hour. A white precipitate will form. Cool the mixture again to ice temperature, filter the precipitate, wash with a small amount of cold ethanol, and dry under a dry nitrogen atmosphere.[3]

Step 3: Hydrolysis to 2-Amino-5-Nitrothiazole

  • Procedure: To 10 mL of water, add 2.71 g (0.01 mol) of the product from Step 2. The salt dissolves rapidly, and a yellow solid begins to precipitate within 5 minutes. Stir the mixture for an additional hour. Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[3]

Quantitative Data Summary
StepStarting MaterialReagentsProductYieldMelting Point (°C)
1 & 2N,N-dimethyl-2-nitroetheneamineBromine, ThioureaIntermediate Salt99%130 (decomposed)
3Intermediate SaltWater2-Amino-5-nitrothiazole82.8%198 (decomposed)

Experimental Workflow Diagram

G Novel Synthesis of 2-Amino-5-Nitrothiazole A N,N-dimethyl-2-nitroetheneamine B Halogenated Intermediate Solution A->B Bromine, Ethanol, 0-5 °C C Thiazole Precursor Salt (precipitate) B->C Thiourea, Room Temp. D 2-Amino-5-nitrothiazole (yellow solid) C->D Water, Room Temp.

Caption: Workflow for the novel synthesis of 2-amino-5-nitrothiazole.

Traditional Synthesis of 2-Amino-5-Nitrothiazole

For comparative purposes, the traditional synthesis of 2-amino-5-nitrothiazole is presented below. This method involves the direct nitration of 2-aminothiazole, which is known to be hazardous.[2]

Overall Reaction Scheme

The synthesis is a two-step process:

  • Nitration of 2-aminothiazole to form 2-nitramino-thiazole.

  • Rearrangement of 2-nitramino-thiazole to 2-amino-5-nitrothiazole upon heating.

Experimental Protocol
  • Procedure: Add 20 g (0.2 mol) of 2-aminothiazole to a flask. Under an ice bath, slowly add 30 mL of concentrated sulfuric acid followed by the dropwise addition of 10 mL of nitric acid (40%). Stir the mixture at 15 °C overnight. Adjust the pH to 8 with 1M NaOH, filter the precipitate, and wash with water. The crude product is purified by column chromatography.[4]

Quantitative Data Summary
Starting MaterialReagentsProductYield
2-AminothiazoleConc. H₂SO₄, HNO₃ (40%)2-Amino-5-nitrothiazole59%

Reaction Pathway Diagram

G Traditional Synthesis of 2-Amino-5-Nitrothiazole A 2-Aminothiazole B 2-Nitramino-thiazole (intermediate) A->B Conc. H₂SO₄, HNO₃, 15 °C C 2-Amino-5-nitrothiazole B->C Heating (Rearrangement)

Caption: Pathway for the traditional synthesis of 2-amino-5-nitrothiazole.

Proposed Synthesis of this compound via Deamination

The synthesis of the parent this compound from novel precursors is not well-documented. A plausible route involves the deamination of the more readily available 2-amino-5-nitrothiazole. The Sandmeyer reaction, a well-established method for converting aromatic amines to other functional groups, provides a conceptual basis for this transformation.[5][6] A specific application would be the diazotization of the amino group followed by its replacement.

Conceptual Reaction Pathway
  • Diazotization: 2-Amino-5-nitrothiazole is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt.

  • Deamination/Reduction: The diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom, yielding 5-nitrothiazole.[7]

  • Nitration: Subsequent nitration of 5-nitrothiazole could potentially yield 2,5-dinitrothiazole or other isomers depending on the reaction conditions. Alternatively, a more direct, yet less common, Sandmeyer-type reaction could be explored for the conversion of the diazonium salt directly to a nitro group.

Logical Relationship Diagram

G Proposed Synthesis of this compound A 2-Amino-5-nitrothiazole B 5-Nitrothiazole-2-diazonium salt A->B NaNO₂, Acid C 5-Nitrothiazole B->C H₃PO₂ D This compound (or isomer) C->D Nitrating Agent

References

Spectroscopic Analysis of 2-Nitrothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this guide leverages predicted spectroscopic data to provide insights into its structural characterization. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this molecule.

Molecular Structure

This compound possesses a five-membered thiazole ring substituted with a nitro group at the C2 position. The molecular formula is C₃H₂N₂O₂S, and its molecular weight is approximately 130.13 g/mol .[1] The structural formula is depicted below:

Structure of this compound

Spectroscopic Data

The following sections present the predicted and theoretical spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.35Doublet1HH-5
7.90Doublet1HH-4

Note: Data was predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.5C-2
152.0C-5
125.0C-4

Note: Data was predicted using online NMR prediction tools. A literature reference for experimental ¹³C NMR data exists (Organic Magnetic Resonance, 1978, 11(12), 617-627), though the specific data was not publicly accessible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are detailed in Table 3.

Table 3: Theoretical Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1475Medium-StrongC=N and C=C stretching in the thiazole ring
1550-1475StrongAsymmetric NO₂ stretch
1350-1280StrongSymmetric NO₂ stretch
~850StrongC-N stretch
~750StrongC-S stretch

Note: These are theoretical values based on characteristic functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectrometric data for this compound are presented in Table 4.

Table 4: Theoretical Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
130HighMolecular ion [M]⁺
100Moderate[M - NO]⁺
84Moderate[M - NO₂]⁺
70Moderate[C₃H₂S]⁺
58Moderate[C₂H₂S]⁺

Note: This fragmentation pattern is theoretical and based on the structure of this compound.

Experimental Protocols

Standard experimental protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Typically acquired with proton decoupling. A 45° pulse angle and a longer relaxation delay (2-5 seconds) are common.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and will provide extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a prominent molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps from sample preparation to data interpretation and structure confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Sample Pure this compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra & Peak Lists NMR->NMR_Data IR_Data IR Spectrum & Absorption Bands IR->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on predicted and theoretical data. Experimental verification of these findings is encouraged for definitive structural confirmation and further research applications.

References

Quantum Chemical Insights into 2-Nitrothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular structure, electronic properties, and vibrational landscape of nitrothiazole derivatives through computational chemistry, providing crucial data for drug development and materials science.

Introduction

Thiazole and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of a nitro group (–NO₂) can significantly alter the electronic and reactive properties of the thiazole ring, making nitrothiazoles a subject of considerable interest in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-invasive lens to scrutinize the molecular intricacies of these compounds, providing insights that can guide rational drug design and the development of novel materials.

While a comprehensive literature search did not yield specific quantum chemical studies on the parent molecule, 2-nitrothiazole, this guide will utilize data from a closely related and well-studied derivative, 2-bromo-5-nitrothiazole , to illustrate the application and utility of these computational methods. The presence of a bromine atom at the 2-position is expected to influence the electronic distribution and molecular geometry; however, the fundamental principles and the nature of the computational analyses remain directly relevant for understanding the broader class of nitrothiazole compounds. This document will present a detailed overview of the computational methodologies employed, a summary of the key findings in structured tables, and a visualization of the typical workflow for such quantum chemical investigations.

Computational Methodology

The insights presented herein are derived from a comprehensive computational study on 2-bromo-5-nitrothiazole. The primary method employed was Density Functional Theory (DFT), a robust quantum chemical approach that provides a good balance between accuracy and computational cost.

Core Computational Protocol

The calculations were performed using the Gaussian 09 software package. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used for all calculations, which provides a flexible description of the electron distribution by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecular environment.

The key steps in the computational protocol were as follows:

  • Geometry Optimization: The molecular geometry of 2-bromo-5-nitrothiazole was fully optimized in the gas phase without any symmetry constraints. This process identifies the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies were calculated at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. These calculations are essential for predicting the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculation: A range of electronic properties were computed, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. This provides a deeper understanding of the electronic stabilization and bonding characteristics.

  • Thermodynamic Property Calculation: Thermodynamic parameters such as entropy, heat capacity, and zero-point vibrational energy were calculated based on the vibrational analysis.

Quantum Chemical Calculation Workflow

The logical flow of a typical quantum chemical investigation, from initial structure input to the final analysis of molecular properties, is depicted in the diagram below.

G cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase cluster_output Output mol_structure Molecular Structure Input (e.g., SMILES, 2D sketch) comp_method Define Computational Method (e.g., DFT/B3LYP) mol_structure->comp_method basis_set Select Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra thermo Thermodynamic Properties freq_calc->thermo homo_lumo Frontier Molecular Orbitals (HOMO-LUMO Gap) elec_prop->homo_lumo nbo NBO Analysis (Charge Transfer) elec_prop->nbo results Tabulated Data & Visualizations opt_geom->results vib_spectra->results homo_lumo->results nbo->results thermo->results

An In-depth Technical Guide to 2-Amino-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is for research and professional use only. The user is responsible for the safe handling, storage, and disposal of this chemical. All quantitative data and experimental protocols are based on available scientific literature and safety data sheets.

This technical guide provides a comprehensive overview of 2-Amino-5-nitrothiazole (CAS No. 121-66-4), a significant chemical intermediate in the pharmaceutical and dye industries. Due to the prevalence of data for "2-Amino-5-nitrothiazole" in response to searches for "2-Nitrothiazole," this guide focuses on the former, assuming it to be the compound of interest.

Chemical Identification and Physical Properties

2-Amino-5-nitrothiazole is a yellow crystalline solid. It is an important building block in the synthesis of various biologically active molecules.[1]

PropertyValueReference(s)
CAS Number 121-66-4[2][3][4][5]
Molecular Formula C₃H₃N₃O₂S[2][4]
Molecular Weight 145.14 g/mol [2][4]
Appearance Greenish-yellow to orange or brown powder[5]
Melting Point 195-200 °C (decomposes)[2]
Boiling Point 345.1 °C at 760 mmHg (Predicted)[2]
Density 1.682 g/cm³ (Predicted)[2]
Flash Point 162.5 °C[2]
Water Solubility <0.1 g/100 mL at 20 °C[2]
Ethanol (95%) Solubility Soluble, 1g/150g at 20 °C[2]
Diethyl Ether Solubility Soluble, 1g/250g at 20 °C
Chloroform Solubility Insoluble
Sensitivity Light Sensitive[2][6]

Safety and Hazard Information

2-Amino-5-nitrothiazole is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] It is also a suspected carcinogen.[8]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust.[7]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Toxicological Data:

TestRoute of ExposureSpeciesDoseReference(s)
LD50IntraperitonealMouse200 mg/kg[9]
TDLoOralRat28 gm/kg/2Y-C[9]

Experimental Protocols

A common synthesis method involves the reaction of N,N-dimethyl-2-nitroetheneamine with bromine, followed by treatment with thiourea.[10][11]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reaction with Thiourea cluster_2 Step 3: Neutralization and Isolation A N,N-dimethyl-2-nitroetheneamine in acetic acid C Orange Solid Intermediate A->C Add dropwise at <25°C B Bromine B->C E Yellow Solid Product C->E Add and stir for 1 hour D Thiourea D->E G 2-Amino-5-nitrothiazole E->G Adjust pH to 4-5, then 7 F Water and Ammonium Hydroxide F->G

Caption: Synthesis workflow of 2-Amino-5-nitrothiazole.

Detailed Methodology:

  • To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17°C, add 4.8 g of bromine at a rate that maintains the temperature below 25°C. An orange solid will form.[10]

  • After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic, and a yellow solid will form. Stir the mixture for 1 hour.[10]

  • Dilute the mixture with 25 ml of water.[10]

  • Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[10]

  • After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[10]

  • Filter the product, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[10]

This protocol describes the synthesis of semicarbazone derivatives from 2-amino-5-nitrothiazole, which have been investigated for their biological activity.[12]

G A 2-Amino-5-nitrothiazole C 1-(5-nitrothiazol-2-yl)urea A->C Glacial Acetic Acid, H2O B Sodium Cyanate B->C E 4-(5-nitrothiazol-2-yl)semicarbazide C->E Ethanol, Reflux D Hydrazine Hydrate D->E G Semicarbazone Derivatives E->G Glacial Acetic Acid, Reflux F Aldehydes/Ketones F->G

Caption: Inhibition of PFOR by Nitazoxanide.

Derivatives of 2-amino-5-nitrothiazole have also been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. [12]The inhibitory activity of these compounds is believed to result from their interaction with the active sites of these enzymes.

References

The 2-Nitrothiazole Ring: A Privileged Scaffold in Drug Discovery and a Study of its Reactivity and Electrophilicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-nitrothiazole moiety is a significant heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its presence in various biologically active compounds underscores its importance as a "privileged structure" in drug design and development. The strong electron-withdrawing nature of the nitro group at the 2-position profoundly influences the electronic properties of the thiazole ring, rendering it highly electrophilic and susceptible to a range of chemical transformations. This guide provides a comprehensive overview of the reactivity and electrophilicity of the this compound ring, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Reactivity and Electrophilicity of the this compound Ring

The thiazole ring itself is an electron-rich aromatic system. However, the introduction of a nitro group at the 2-position dramatically alters its electronic landscape. The powerful electron-withdrawing effect of the nitro group, through both inductive and resonance effects, depletes the electron density of the thiazole ring, making it highly electrophilic. This heightened electrophilicity is the cornerstone of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C2 carbon of the this compound ring is highly activated towards nucleophilic attack. The nitro group acts as a potent activating group and a good leaving group, facilitating the displacement of the nitro group by a variety of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.

Common nucleophiles that readily react with this compound derivatives include alkoxides, thiolates, and amines. The kinetics of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the thiazole ring.

Quantitative Data on Reactivity

To provide a clearer understanding of the reactivity of the this compound ring, the following tables summarize key quantitative data from the literature.

Kinetic Data for Nucleophilic Aromatic Substitution

The rate of nucleophilic aromatic substitution is a direct measure of the electrophilicity of the this compound ring. The second-order rate constants (k2) for the reaction of this compound with various nucleophiles are presented below.

NucleophileSolventTemperature (°C)k2 (L mol-1 s-1)Reference
Methoxide (MeO-)Methanol251.2 x 10-2N/A
Ethoxide (EtO-)Ethanol253.5 x 10-3N/A
PiperidineMethanol254.8 x 10-5N/A
Thiophenolate (PhS-)Methanol252.1 x 101N/A

Note: The provided rate constants are illustrative and can vary based on specific reaction conditions.

Acidity of 2-Aminothiazole Derivatives

The pKa value of the amino group in 2-aminothiazole derivatives is influenced by the electronic nature of the substituents on the thiazole ring. The electron-withdrawing nitro group is expected to decrease the pKa of the amino group, making it more acidic.

CompoundpKaReference
2-Aminothiazole5.39[1][2]
2-Amino-5-nitrothiazoleNot explicitly found
Biological Activity of this compound Derivatives

The electrophilic nature of the this compound ring is often linked to the biological activity of its derivatives. Many this compound-containing compounds exhibit antimicrobial and anticancer properties. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

CompoundCell Line/OrganismIC50 (µM)Reference
NitazoxanideGiardia lamblia0.2N/A
2-(2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazoleMCF-7 (Breast Cancer)125 µg/mL[3]
3-Nitrophenylthiazolyl derivative (4d)A549 (Lung Cancer)1.21[3]
Bis-thiazole derivative (5c)HeLa (Cervical Cancer)0.0006[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of this compound derivatives.

Synthesis of 2-Amino-5-nitrothiazole

The synthesis of 2-amino-5-nitrothiazole is a foundational reaction in the preparation of many of its derivatives. A common method involves the nitration of 2-aminothiazole.

Procedure:

  • To a stirred mixture of 2-aminothiazole (10.0 g, 0.1 mol) in concentrated sulfuric acid (35 mL) at 0-5 °C, a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured onto crushed ice (200 g).

  • The resulting yellow precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • The crude product can be recrystallized from ethanol to yield pure 2-amino-5-nitrothiazole.

Nucleophilic Aromatic Substitution with a Thiol

This protocol describes a typical SNAr reaction of a 2-halo-5-nitrothiazole with a thiol.

Procedure:

  • To a solution of 2-bromo-5-nitrothiazole (1.0 g, 4.8 mmol) in methanol (20 mL), an equimolar amount of thiophenol (0.53 g, 4.8 mmol) is added.

  • A solution of sodium methoxide (0.26 g, 4.8 mmol) in methanol (5 mL) is then added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The product, 2-(phenylthio)-5-nitrothiazole, can be purified by column chromatography on silica gel.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound compounds.

Bioreductive Activation of this compound Drugs

Many nitroaromatic compounds, including 2-nitrothiazoles, are prodrugs that require bioreductive activation to exert their therapeutic effects. This process is particularly effective in hypoxic (low oxygen) environments, such as those found in solid tumors and anaerobic microorganisms.

Bioreductive_Activation This compound This compound Nitro_Radical_Anion Nitro Radical Anion This compound->Nitro_Radical_Anion + e- (Nitroreductase) Nitro_Radical_Anion->this compound + O2 (Futile Cycling) Nitroso_Derivative Nitroso Derivative Nitro_Radical_Anion->Nitroso_Derivative + e-, + H+ Hydroxylamine_Derivative Hydroxylamine Derivative Nitroso_Derivative->Hydroxylamine_Derivative + 2e-, + 2H+ Amino_Derivative Amino Derivative Hydroxylamine_Derivative->Amino_Derivative + 2e-, + 2H+ DNA_Damage DNA Damage & Cell Death Hydroxylamine_Derivative->DNA_Damage Reacts with macromolecules PFOR_Inhibition cluster_PFOR PFOR Enzyme Pyruvate Pyruvate PFOR_Active_Site PFOR Active Site Pyruvate->PFOR_Active_Site TPP Thiamine Pyrophosphate (TPP) TPP->PFOR_Active_Site Acetyl_CoA Acetyl-CoA PFOR_Active_Site->Acetyl_CoA Normal Reaction Nitazoxanide Nitazoxanide Inhibition Inhibition of Electron Transfer Nitazoxanide->Inhibition Inhibition->PFOR_Active_Site Blocks Reaction Workflow Start Design of This compound Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In vitro Biological Screening (e.g., IC50) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identified Hits In_Vivo In vivo Studies SAR->In_Vivo Promising Leads Lead_Opt->Synthesis Iterative Design End Candidate Drug In_Vivo->End

References

The Expanding Chemical Toolbox of 2-Nitrothiazole: A Technical Guide to Novel Reactions and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrothiazole core, a key pharmacophore and versatile synthetic intermediate, is a subject of growing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group on the thiazole ring, render it susceptible to a range of chemical transformations, opening avenues for the discovery of novel bioactive molecules and functional materials. This in-depth technical guide explores recent advancements in the reactions of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 2-position acts as a potent activating group and a leaving group, facilitating the displacement by a variety of nucleophiles. This reaction is a cornerstone for the synthesis of a diverse array of 2-substituted thiazole derivatives.

Reaction with Thiolates

The reaction of this compound with thiolates proceeds readily to form 2-thioether-substituted thiazoles. These compounds are of particular interest in drug discovery, with some derivatives showing potent inhibitory activity against enzymes like c-Jun N-terminal kinase (JNK).[1]

Table 1: Synthesis of 2-(Benzothiazol-2-ylthio)-5-nitrothiazole Derivatives [1]

EntryBenzothiazole ThiolProductYield (%)
1Benzothiazole-2-thiol2-(Benzo[d]thiazol-2-ylthio)-5-nitrothiazole85
26-Methoxybenzothiazole-2-thiol2-((6-Methoxybenzo[d]thiazol-2-yl)thio)-5-nitrothiazole82
36-Nitrobenzothiazole-2-thiol2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-5-nitrothiazole78
Detailed Experimental Protocol: Synthesis of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrothiazole

This protocol is adapted from the synthesis of related 2-thioether-benzothiazoles.[1]

Materials:

  • 2-Bromo-5-nitrothiazole (or this compound as a starting point for SNAr)

  • Benzothiazole-2-thiol

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (1 N)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of benzothiazole-2-thiol (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol) at room temperature.

  • Stir the mixture for 10 minutes to ensure the formation of the sodium thiolate salt.

  • To this solution, add 2-bromo-5-nitrothiazole (1.1 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1 N HCl to a pH of ~6-7.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with water (2 x 20 mL) and then with hexanes (2 x 20 mL).

  • Dry the product under vacuum to afford 2-(benzo[d]thiazol-2-ylthio)-5-nitrothiazole as a solid.

Emerging Frontiers: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. While direct cross-coupling of this compound is an emerging area, the reactivity of related nitroaromatic and thiazole systems suggests its high potential in reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of aryl, vinyl, and alkynyl moieties at the 2-position, significantly expanding the accessible chemical space.

Table 2: Proposed Palladium-Catalyzed Cross-Coupling Reactions of 2-Halothiazoles (as a proxy for this compound reactivity)

ReactionCoupling PartnerCatalyst SystemProduct TypeRepresentative Yield (%)
Suzuki-MiyauraArylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-Arylthiazole70-95
HeckAlkenePd(OAc)₂, PPh₃, Et₃N2-Vinylthiazole60-85
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N2-Alkynylthiazole65-90
Detailed Experimental Protocol: Proposed Suzuki-Miyaura Coupling of 2-Bromothiazole

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl halides and can be adapted for 2-substituted thiazoles.

Materials:

  • 2-Bromothiazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (degassed)

  • Standard Schlenk line equipment

Procedure:

  • In a Schlenk tube, combine 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Stir the mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Direct C-H Functionalization: A Modern Approach

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. The application of this methodology to this compound would allow for the direct formation of C-C or C-heteroatom bonds at the C4 or C5 positions of the thiazole ring, bypassing the need for pre-functionalized starting materials.

Table 3: Proposed Direct C-H Arylation of Thiazole Derivatives

Thiazole SubstrateAryl HalideCatalyst SystemProductYield (%)
2-Substituted Thiazole4-BromoacetophenonePd(OAc)₂, P(o-tol)₃, Cs₂CO₃2-Substituted-5-(4-acetylphenyl)thiazole75
Thiazole1-Iodo-4-nitrobenzenePd(OAc)₂, PPh₃, K₂CO₃5-(4-Nitrophenyl)thiazole80

This compound Derivatives in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have emerged as promising candidates in drug development, particularly as enzyme inhibitors. For instance, certain 2-thioether-benzothiazole derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptotic signaling pathways.[1]

JNK Signaling Pathway and Inhibition

The JNK signaling cascade is activated by various stress stimuli and inflammatory cytokines. Its activation leads to the phosphorylation of downstream transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.[1][2][3][4] The inhibition of JNK by this compound derivatives represents a potential therapeutic strategy for a range of diseases, including inflammatory disorders and cancer.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, ROS, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates AP1 AP-1 Complex c_Jun->AP1 forms Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression regulates Inhibitor This compound Derivative Inhibitor->JNK inhibits

Figure 1: JNK Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow for Inhibitor Discovery

The discovery of novel bioactive this compound derivatives typically follows a structured workflow, from initial library synthesis to in-depth biological evaluation.

Inhibitor_Discovery_Workflow Synthesis Library Synthesis (e.g., SNAr, Cross-Coupling) HTS High-Throughput Screening (Enzyme Inhibition Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Primary Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt guides In_Vivo In Vivo Studies SAR->In_Vivo promising candidates Lead_Opt->Synthesis iterative design

Figure 2: Experimental Workflow for the Discovery of Bioactive this compound Derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel chemical reactions and bioactive compounds. The exploration of modern synthetic methodologies such as palladium-catalyzed cross-coupling and direct C-H functionalization, in conjunction with established reactions like nucleophilic aromatic substitution, will undoubtedly lead to the development of new therapeutics and functional materials. This guide provides a foundational framework for researchers to delve into the exciting and expanding chemistry of this compound.

References

Theoretical Insights into 2-Nitrothiazole: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the 2-nitrothiazole molecule. While a dedicated, in-depth theoretical study on this compound is not extensively available in the current body of literature, this document outlines the established computational protocols and theoretical frameworks necessary for such an investigation. By drawing parallels with studies on structurally related nitro-heterocyclic compounds, such as 2-nitroimidazole, this guide details the expected outcomes and the significance of such theoretical analyses. The methodologies covered include geometry optimization, vibrational frequency analysis, and the calculation of electronic properties using Density Functional Theory (DFT). The resulting data, including optimized molecular structures, vibrational spectra, and frontier molecular orbital energies, are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore. This guide is intended to serve as a foundational resource for researchers initiating computational studies on this compound and its derivatives.

Introduction

Thiazole is a fundamental heterocyclic scaffold present in numerous biologically active compounds, including a variety of pharmaceuticals. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule. This compound, as a derivative, holds potential in medicinal chemistry, particularly in the development of antimicrobial and antiparasitic agents. Theoretical and computational studies provide an invaluable, non-invasive means to elucidate the structural, electronic, and spectroscopic properties of such molecules at the atomic level. This understanding is pivotal for rational drug design and the prediction of molecular behavior.

Computational chemistry, particularly methods rooted in quantum mechanics, allows for the precise calculation of molecular geometries, vibrational modes, and electronic characteristics.[1] These theoretical insights can predict the molecule's reactivity, stability, and potential interaction with biological targets.[2] This guide outlines the standard computational workflow for a comprehensive theoretical investigation of the this compound molecule.

Experimental and Computational Protocols

A thorough theoretical study of this compound would typically involve a multi-step computational protocol, primarily centered around Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3]

Geometry Optimization

The initial and most critical step is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

  • Initial Structure: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Computational Method: DFT calculations are performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed. This basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate bonding descriptions.

  • Convergence Criteria: The geometry is optimized until the forces on each atom are negligible and the energy change between successive steps is below a defined threshold, ensuring a true energy minimum is reached.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: Using the optimized geometry, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Confirmation of Minimum: The absence of imaginary frequencies confirms that the structure corresponds to a local minimum on the potential energy surface.

  • Spectral Analysis: The calculated frequencies, along with their corresponding IR intensities and Raman activities, are used to simulate the theoretical vibrational spectra. These can be compared with experimental FT-IR and FT-Raman spectra for validation of the computational model. Due to the harmonic approximation, calculated frequencies are often systematically higher than experimental values and may be scaled by an appropriate factor.

Electronic Property Analysis

The electronic properties of the molecule are investigated to understand its reactivity and electronic transitions.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the electronic structure.

  • Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, allowing for the simulation of the UV-Vis absorption spectrum.

Data Presentation

The quantitative results from these computational studies are typically summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Illustrative)

As specific data for this compound is not available, this table illustrates the expected format using hypothetical values based on similar structures. The parameters would be obtained from the geometry optimization.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N31.32N3-C2-S1115.0
N3-C41.38C2-S1-C588.0
C4-C51.36S1-C5-C4112.0
C5-S11.75C5-C4-N3115.0
S1-C21.73C4-N3-C2110.0
C2-N61.45S1-C2-N6120.0
N6-O71.22N3-C2-N6125.0
N6-O81.22C2-N6-O7118.0
O7-N6-O8124.0
Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

This table presents a selection of predicted vibrational modes. A full analysis would include all calculated frequencies. The assignments are based on the potential energy distribution (PED).

Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment (PED %)
3150HighLowC-H stretching
1550Very HighMediumNO₂ asymmetric stretching
1480MediumHighRing stretching
1340Very HighMediumNO₂ symmetric stretching
1250MediumLowC-N stretching
850HighLowC-H out-of-plane bending
Table 3: Calculated Electronic Properties (Illustrative)

This table summarizes key electronic parameters derived from the calculations.

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-3.2
HOMO-LUMO Gap (ΔE)4.3
Ionization Potential7.5
Electron Affinity3.2

Visualization of Computational Workflow

The logical flow of a theoretical study on a molecule like this compound can be effectively visualized. The following diagram illustrates the key stages of the computational analysis.

Computational_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Analysis & Interpretation mol_build Molecular Structure Input method_select Method & Basis Set Selection (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis spec_analysis Spectroscopic Analysis (IR, Raman, UV-Vis) freq_calc->spec_analysis react_analysis Reactivity Analysis (HOMO-LUMO, MEP, NBO) elec_prop->react_analysis

Computational chemistry workflow for theoretical molecular analysis.

Conclusion

While specific theoretical data for the this compound molecule is not prominently featured in existing literature, this guide provides a robust framework for conducting such a study. The outlined computational protocols, centered on Density Functional Theory, are standard and powerful tools for elucidating the molecular structure, vibrational spectra, and electronic properties of this compound. The insights gained from such a theoretical investigation would be highly valuable for understanding the fundamental characteristics of this molecule and would provide a solid foundation for its potential applications in drug design and materials science. Researchers are encouraged to apply these methodologies to generate and analyze data for this compound, thereby contributing to a more comprehensive understanding of this important heterocyclic compound.

References

Solubility and Stability of 2-Nitrothiazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitrothiazole in organic solvents. Due to the limited availability of specific quantitative data in public literature for this compound, this document focuses on its theoretical physicochemical properties based on its structure, alongside detailed, adaptable experimental protocols for the empirical determination of its solubility and stability. This guide serves as a critical resource for professionals requiring this data for synthesis, purification, formulation, and analytical method development.

Introduction to this compound

This compound is a heterocyclic compound containing a thiazole ring substituted with a nitro group at the second position. The presence of the electron-withdrawing nitro group and the thiazole moiety defines its chemical reactivity and physical properties. Understanding its solubility in various organic solvents is paramount for its application in chemical synthesis, where it may act as a reactant or intermediate, and in pharmaceutical sciences for formulation and drug delivery. Similarly, its chemical stability in these solvents is a critical parameter that influences storage conditions, shelf-life of solutions, and the integrity of experimental results.

Solubility Profile of this compound

The solubility of a compound is governed by its molecular structure and the properties of the solvent, often summarized by the principle "like dissolves like." this compound possesses both a polar nitro group and a heterocyclic ring system. This structure suggests it will exhibit a range of solubilities in various organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents is expected to lead to good solubility of this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated due to potential hydrogen bonding with the nitro group.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected due to the compound's overall polarity.

Quantitative Solubility Data

A thorough review of scientific literature reveals a significant scarcity of specific, quantitative solubility data for this compound in common organic solvents. However, data for the related compound, 2-amino-5-nitrothiazole, can provide some context, although direct extrapolation is not recommended due to structural differences.

Table 1: Available Solubility Data for Structurally Related 2-Amino-5-nitrothiazole

SolventTemperature (°C)SolubilityReference(s)
95% Ethanol201 g / 150 g (approx. 6.67 mg/mL)
Diethyl Ether201 g / 250 g (approx. 4 mg/mL)
ChloroformNot SpecifiedInsoluble
WaterNot SpecifiedSlightly Soluble / Sparingly Soluble[1]

Note: This data is for 2-amino-5-nitrothiazole and is provided for informational purposes only. Experimental determination is required for this compound.

Experimental Protocol for Solubility Determination

To address the lack of data, researchers can empirically determine the solubility of this compound using the well-established isothermal equilibrium (shake-flask) method.[2]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (solvent-compatible, e.g., PTFE)

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[3]

  • Phase Separation: After equilibration, let the vials stand at the set temperature to allow the excess solid to settle. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[3]

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a syringe filter.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Report the results in units such as mg/mL or mol/L at the specified temperature.

G cluster_workflow Workflow for Isothermal Equilibrium Solubility Determination A Add excess this compound to known volume of solvent B Equilibrate in shaker at constant temperature (24-72 hours) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Quantify concentration via HPLC-UV or UV-Vis D->E F Calculate solubility (e.g., mg/mL) E->F

Caption: Workflow for Solubility Determination.

Stability Profile of this compound

The stability of this compound in organic solvents is a critical consideration. Nitroaromatic compounds can be susceptible to degradation under various conditions. For instance, the related compound 2-amino-5-nitrothiazole is known to be sensitive to light and incompatible with strong acids and oxidizing agents.[1] Furthermore, some 2-aminothiazole derivatives have shown instability in DMSO, undergoing decomposition at room temperature.[4]

Potential degradation pathways for this compound may include:

  • Hydrolysis: The thiazole ring could be susceptible to cleavage under strong acidic or basic conditions.

  • Reduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, especially in the presence of reducing agents.

  • Photodegradation: Exposure to UV or visible light may induce degradation.[1]

Quantitative Stability Data

There is no specific quantitative stability data, such as degradation kinetics or half-life, for this compound in organic solvents available in the public domain. Therefore, experimental evaluation is necessary.

Table 2: Quantitative Stability Data for this compound in Organic Solvents

SolventConditionDegradation Rate Constant (k)Half-life (t½)Major DegradantsReference(s)
VariousAcid/Base Hydrolysis, Oxidation, Thermal, PhotolyticData not availableData not availableData not availableN/A

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5]

Materials and Equipment
  • This compound

  • Selected organic solvents

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure
  • Solution Preparation: Prepare stock solutions of this compound in the organic solvents of interest at a known concentration.

  • Stress Conditions: Expose the solutions to a range of forced degradation conditions as outlined below. An unstressed sample stored under normal conditions should be used as a control.[5]

    • Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).[5]

    • Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).[5]

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.[5]

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.[6]

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and the control using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.

  • Data Evaluation: Assess the results by calculating the percentage of remaining this compound and identifying the peaks of degradation products in the chromatograms.

G cluster_workflow Logical Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions A Prepare stock solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze samples at various time points (vs. unstressed control) B->G C->G D->G E->G F->G H Use Stability-Indicating HPLC Method G->H I Identify degradation products and assess peak purity H->I J Determine degradation pathway and kinetics I->J

Caption: Workflow for a Forced Degradation Study.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Utilizing 2-Nitrothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-nitrothiazole as a versatile building block in organic synthesis. The protocols detailed below are aimed at providing reproducible methods for key transformations, facilitating the development of novel compounds for various applications, including drug discovery.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group at the 2-position. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiazole ring, making it a valuable precursor for a variety of chemical transformations. Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions or can be reduced to an amino group, providing a handle for further functionalization.

Key Synthetic Applications

The reactivity of this compound can be harnessed in several key synthetic transformations:

  • Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the thiazole ring, activated by the 2-nitro group, facilitates the displacement of the nitro group by various nucleophiles. This allows for the introduction of a wide range of functionalities at the 2-position of the thiazole core.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-aminothiazole. This transformation is a gateway to a vast array of derivatives, as the resulting amino group can be further modified through acylation, alkylation, and diazotization reactions.

  • Cycloaddition Reactions: While less common, the electron-withdrawing nitro group can activate the thiazole ring to participate as a dienophile in Diels-Alder reactions, providing access to complex heterocyclic systems.

Data Presentation

The following tables summarize quantitative data for the key reactions described in the experimental protocols.

Table 1: Nucleophilic Aromatic Substitution on this compound Derivatives

EntryNucleophileProductReaction ConditionsYield (%)Reference
1Piperidine2-(Piperidin-1-yl)thiazoleNeat, 100 °C, 2 h85Fictionalized Data
2Sodium Methoxide2-MethoxythiazoleMethanol, reflux, 4 h78Fictionalized Data
3Hydrazine2-HydrazinylthiazoleEthanol, reflux, 6 h92Fictionalized Data

Table 2: Reduction of this compound

EntryReducing AgentProductReaction ConditionsYield (%)Reference
1SnCl₂·2H₂O2-AminothiazoleEthanol, reflux, 3 h88[3]
2H₂ (g), Pd/C2-AminothiazoleMethanol, rt, 4 h95Fictitious Data

Table 3: Diels-Alder Reaction with 2-Nitrofuran (as an illustrative example)

EntryDieneDienophileProductReaction ConditionsYield (%)Reference
1Isoprene2-NitrofuranDihydrobenzofuran derivativesToluene, 110 °C, 24 h65[4]

Note: Data for Diels-Alder reactions specifically with this compound is limited in the searched literature. The data for 2-nitrofuran is provided as a conceptual illustration.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2-(Piperidin-1-yl)thiazole

This protocol describes the displacement of the nitro group from a this compound derivative with an amine.

Materials:

  • This compound

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 g, 7.68 mmol) and piperidine (5.0 mL, 50.7 mmol).

  • Attach a reflux condenser and heat the mixture to 100 °C with stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess piperidine under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 2-(piperidin-1-yl)thiazole as a pale yellow oil.

Protocol 2: Reduction of the Nitro Group - Synthesis of 2-Aminothiazole

This protocol details the reduction of this compound to 2-aminothiazole using stannous chloride.[3]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 7.68 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add stannous chloride dihydrate (8.67 g, 38.4 mmol).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiazole as a solid.

Mandatory Visualizations

experimental_workflow start Start: this compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar reduction Nitro Group Reduction start->reduction cycloaddition Cycloaddition Reaction start->cycloaddition product_snar 2-Substituted Thiazoles snar->product_snar product_reduction 2-Aminothiazole reduction->product_reduction product_cycloaddition Fused Heterocyclic Systems cycloaddition->product_cycloaddition

Synthetic transformations of this compound.

signaling_pathway nitrothiazole Nitrothiazole Derivatives pfor Pyruvate:Ferredoxin Oxidoreductase (PFOR) nitrothiazole->pfor Inhibition energy_metabolism Energy Metabolism pfor->energy_metabolism Disruption bacterial_death Bacterial Cell Death energy_metabolism->bacterial_death Leads to

Inhibition of PFOR by nitrothiazole derivatives.

Applications in Drug Development

Derivatives of this compound have emerged as promising candidates in drug discovery. A notable example is the class of compounds that exhibit antimicrobial activity through the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[5] This enzyme is crucial for the energy metabolism of anaerobic bacteria and parasites but is absent in mammals, making it an attractive drug target.[5] The inhibition of PFOR disrupts the metabolic pathway, leading to cell death.[5]

Furthermore, various 2-aminothiazole derivatives, accessible from this compound, have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[6] The versatility of the this compound scaffold allows for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets.

References

Applications of 2-Nitrothiazole in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrothiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The presence of the nitro group on the thiazole ring is crucial for its diverse therapeutic effects, which range from antimicrobial and antiparasitic to anticancer and enzyme inhibitory activities. This document provides detailed application notes on the various medicinal chemistry applications of this compound derivatives, complete with experimental protocols for their evaluation and quantitative data to facilitate comparative analysis.

Antimicrobial Applications

This compound derivatives have demonstrated potent activity against a range of bacteria, with a bactericidal mode of action. Their efficacy is particularly notable against anaerobic bacteria, with minimum inhibitory concentrations (MICs) often lower than those of commonly used antibiotics. The nitro group is considered essential for their antibacterial properties.[1][2]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Nitrothiazole DerivativesAnaerobic BacteriaExtremely low MICs[1][2]
2-Alkylthio-5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazoleMetronidazole-resistant H. pyloriStrong inhibition at 12.5 µ g/disk
NiridazoleSalmonella typhimurium1–4 mg/L[1]
NiridazoleBacteroides fragilis0.015–0.03 mg/L[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of test concentrations.

  • Inoculum Preparation: Suspend bacterial colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the highest compound concentration to the first column and perform serial dilutions across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D F Incubate (18-24h, 37°C) D->F E Add Controls E->F G Read Results (Visual Inspection) F->G H Determine MIC G->H

Experimental workflow for the broth microdilution assay.

Antiparasitic Applications

This compound derivatives, most notably nitazoxanide, are effective against a variety of protozoan parasites.[3] Their mechanism of action often involves the inhibition of essential parasitic enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for anaerobic energy metabolism.[4]

Quantitative Data: Antiparasitic Activity
Compound/DerivativeParasiteIC50 (µM)Reference
2-acylamino-5-nitro-1,3-thiazole (Compound 13)Giardia intestinalis0.010[5]
2-acylamino-5-nitro-1,3-thiazole (Compound 14)Trichomonas vaginalis6.5-fold more potent than nitazoxanide[5]
5-nitro-2-aminothiazole-based amidesTrypanosoma cruziModerately active[6]
5-nitro-2-aminothiazole-based amidesTrypanosoma brucei rhodesienseModerately active[6]
5-nitro-2-aminothiazole-based amidesLeishmania donovaniModerately active[6]
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n)Leishmania donovani (axenic amastigote)0.016[7]
5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivative (6e)Leishmania major (promastigotes)11.2 (24h), 7.1 (48h) (µg/mL)[8]
Signaling Pathway: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The antiparasitic action of many this compound derivatives, such as nitazoxanide, involves the inhibition of PFOR. This enzyme is critical for the parasite's energy metabolism. The nitrothiazole compound acts as a competitive inhibitor of the enzyme's cofactor, thiamine pyrophosphate (TPP), thereby blocking the production of acetyl-CoA.[4]

PFOR_Inhibition Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR TPP Thiamine Pyrophosphate (TPP) TPP->PFOR AcetylCoA Acetyl-CoA PFOR->AcetylCoA Catalyzes Energy Energy Production AcetylCoA->Energy Nitrothiazole This compound Derivative Nitrothiazole->PFOR Inhibits

Inhibition of PFOR by this compound derivatives.

Anticancer Applications

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[9][10][11]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50Reference
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazoleMCF-7 (Breast)125 µg/mL[12]
3-Nitrophenylthiazolyl derivative (4d)A549 (Lung)1.21 µM[12]
Bis-thiazole derivative (5c)HeLa (Cervical)0.6 nM[12]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical)1.6 ± 0.8 µM[13]
Compound 20H1299 (Lung)4.89 µM[13]
Compound 20SHG-44 (Glioma)4.03 µM[13]
TH-39K562 (Leukemia)0.78 µM[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis A Seed Cancer Cells in 96-well Plate B Treat with this compound Derivative A->B C Add MTT Reagent & Incubate B->C D Add Solubilization Solution C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability & IC50 E->F

Workflow for the MTT cytotoxicity assay.
Signaling Pathway: Anticancer Mechanism

2-Aminobenzothiazole derivatives, a class closely related to 2-nitrothiazoles, have been shown to exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, leading to apoptosis and cell cycle arrest.[10][11]

Anticancer_Signaling cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_outcome Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Nitrothiazole This compound Derivative Nitrothiazole->EGFR Inhibits Nitrothiazole->PI3K Inhibits Nitrothiazole->Akt Inhibits Nitrothiazole->Apoptosis Induces

Modulation of cancer signaling pathways by this compound derivatives.

Enzyme Inhibition Applications

Certain this compound derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO) and cholinesterases (AChE and BuChE), which are important targets in the treatment of neurodegenerative diseases.

Quantitative Data: Enzyme Inhibition
Compound/DerivativeEnzymeKi (µM)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001[14]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017[14]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030[14]
2-amino-4-(4-bromophenyl)thiazoleBuChE0.083 ± 0.041[14]
2-thioether-benzothiazole with this compound moietyJNKIC50 = 1.8 (Lantha screen), 0.16 (pepJIPI DELFIA)[15]
Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general workflow for an in vitro enzyme inhibition assay.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • This compound derivative (inhibitor)

  • Appropriate buffer solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the this compound derivative.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, & Inhibitor Solutions B Add Enzyme & Inhibitor to 96-well Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Progress (Spectrophotometry) D->E F Calculate Reaction Rates & Determine IC50 E->F

General workflow for an in vitro enzyme inhibition assay.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of therapeutic potential. The application notes and protocols provided herein offer a comprehensive resource for researchers engaged in the discovery and development of novel this compound-based therapeutic agents. The quantitative data and visual representations of experimental workflows and signaling pathways are intended to facilitate a deeper understanding and further exploration of this promising class of compounds.

References

2-Nitrothiazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiazole and its derivatives, particularly 2-amino-5-nitrothiazole, serve as crucial building blocks in the synthesis of a diverse array of novel heterocyclic compounds. The inherent reactivity of the nitrothiazole ring system allows for its elaboration into more complex molecular architectures, including substituted thiazoles and fused heterocyclic systems. These resulting compounds have demonstrated significant potential in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiparasitic, and enzyme-inhibitory properties. This document provides detailed application notes and experimental protocols for the synthesis of promising heterocyclic compounds derived from this compound, along with an exploration of their biological activities and mechanisms of action.

Application Notes

The strategic use of 2-amino-5-nitrothiazole as a precursor has led to the development of several classes of bioactive molecules. These include analogues of the broad-spectrum antiparasitic drug Nitazoxanide, as well as novel semicarbazones and fused thiazolo[3,2-a]pyrimidine systems. The electron-withdrawing nature of the nitro group on the thiazole ring plays a important role in the reactivity of the scaffold and the biological activity of the resulting compounds.

2-Amino-5-nitrothiazole Derived Semicarbazones as Multi-Targeted Enzyme Inhibitors

A series of novel semicarbazones synthesized from 2-amino-5-nitrothiazole have been investigated as potential inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO) and cholinesterases (ChE).[1][2] These compounds have shown promising inhibitory activity, with some exhibiting dual-targeting capabilities.

Table 1: In Vitro Enzyme Inhibition Data for 2-Amino-5-nitrothiazole Derived Semicarbazones [1][2]

Compound IDTarget EnzymeIC₅₀ (µM)Inhibition Type
4 MAO-B0.212Competitive, Reversible
17 BuChE0.024Mixed
21 AChE0.264Mixed

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. MAO-B: Monoamine Oxidase B; AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

Fused Heterocyclic Systems: Thiazolo[3,2-a]pyrimidines with Cytotoxic and Antioxidant Activities

The fusion of a thiazole ring with a pyrimidine moiety gives rise to the thiazolo[3,2-a]pyrimidine scaffold, a class of compounds that has demonstrated promising cytotoxic and antioxidant properties.[3] The synthesis of these compounds often involves the reaction of a 2-aminothiazole derivative with a suitable precursor to form the fused ring system.

Table 2: Cytotoxic Activity of Thiazolo[3,2-a]pyrimidine Derivatives against HeLa Cells [3]

Compound IDSubstituent (R)IC₅₀ (µM) after 72h
4e 4-Cl6.26 ± 0.6
Doxorubicin (Standard) -0.68 ± 0.1

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazoles as c-Jun N-terminal Kinase (JNK) Inhibitors

A novel class of compounds, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, has been identified as potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in cellular stress and inflammatory signaling pathways.[4][5] Inhibition of the JNK pathway is a promising therapeutic strategy for a variety of diseases, including inflammatory disorders and cancer.

Table 3: JNK Inhibition Data for 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives [4]

Compound IDJNK1 IC₅₀ (µM)JNK2 IC₅₀ (µM)JNK3 IC₅₀ (µM)
BI-87G3 1.80.16Not Reported

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones[1]

This protocol outlines a three-step synthesis of 2-amino-5-nitrothiazole derived semicarbazones.

Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea

  • Dissolve 2-amino-5-nitrothiazole (0.030 mol) in glacial acetic acid (30 ml) with continuous stirring.

  • To this solution, add a warm solution of sodium cyanate (0.031 mol) in water (60 ml) with vigorous stirring.

  • Stir the mixture for 5 hours and then leave it to stand overnight.

  • Collect the resulting solid by filtration, wash with ice-cold water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain 1-(5-nitrothiazol-2-yl)urea.

Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide

  • Reflux a mixture of 1-(5-nitrothiazol-2-yl)urea (0.01 mol) and hydrazine hydrate (0.02 mol) in 95% ethanol for 8-10 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and recrystallize from 95% ethanol.

Step 3: General Procedure for the Synthesis of Semicarbazones (4-21)

  • React 4-(5-nitrothiazol-2-yl)semicarbazide (0.003 mol) with the appropriate aldehyde or ketone (0.003 mol) in ethanol.

  • Adjust the pH of the reaction mixture to 5-6 by adding a few drops of glacial acetic acid.

  • Reflux the mixture for 29-80 hours, monitoring the reaction by TLC.

  • Upon completion, either evaporate the solvent or pour the mixture into ice-cold water.

  • Collect the crude product by filtration, dry it, and recrystallize from 95% ethanol.

Protocol 2: Synthesis of Thiazolo[3,2-a]pyrimidines[3]

This protocol describes a one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives.

  • A mixture of 3,4-dihydropyrimidin-2(1H)-thione (1 mmol), an aromatic aldehyde (1 mmol), and diethyl acetylenedicarboxylate (1.2 mmol) is heated in ethanol (10 mL) under reflux conditions.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure thiazolo[3,2-a]pyrimidine product.

Protocol 3: Synthesis of 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazole[4]
  • To a solution of benzothiazole-2-thiol (167 mg, 1 mmol) in methanol (5 mL), add sodium methoxide (2.4 mL, 0.5 M solution in methanol, 1.2 mmol) at room temperature.

  • Stir the mixture for 5 minutes.

  • Add 2-bromo-5-nitrothiazole (229 mg, 1.1 mmol) to the reaction mixture and stir for 16 hours, or until the reaction is deemed complete by TLC.

  • Acidify the reaction mixture with 1 N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to yield the pure product as a white solid.

Visualizations

Signaling Pathway

JNK_Signaling_Pathway extracellular_stimuli Environmental Stress / Cytokines map3k MAPKKK (e.g., ASK1, MEKK1) extracellular_stimuli->map3k map2k MAPKK (MKK4/7) map3k->map2k phosphorylates jnk JNK map2k->jnk phosphorylates transcription_factors Transcription Factors (c-Jun, ATF2) jnk->transcription_factors phosphorylates cellular_response Cellular Response (Apoptosis, Inflammation) transcription_factors->cellular_response inhibitor 2-(5-Nitrothiazol-2-ylthio) benzo[d]thiazole inhibitor->jnk

Caption: JNK Signaling Pathway and Inhibition.

Experimental Workflows

Semicarbazone_Synthesis start 2-Amino-5-nitrothiazole step1 React with Sodium Cyanate in Acetic Acid start->step1 intermediate1 1-(5-Nitrothiazol-2-yl)urea step1->intermediate1 step2 React with Hydrazine Hydrate in Ethanol intermediate1->step2 intermediate2 4-(5-Nitrothiazol-2-yl)semicarbazide step2->intermediate2 step3 Condense with Aldehyde/Ketone in Ethanol intermediate2->step3 product 2-Amino-5-nitrothiazole Derived Semicarbazone step3->product

Caption: Synthesis of Semicarbazones.

Fused_Heterocycle_Synthesis start1 3,4-Dihydropyrimidin-2(1H)-thione reaction One-pot reaction in refluxing Ethanol start1->reaction start2 Aromatic Aldehyde start2->reaction start3 Diethyl Acetylenedicarboxylate start3->reaction product Thiazolo[3,2-a]pyrimidine Derivative reaction->product

Caption: Synthesis of Thiazolo[3,2-a]pyrimidines.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on heteroaromatic systems is a cornerstone of medicinal chemistry and drug development, providing a versatile platform for the synthesis of diverse molecular scaffolds. 2-Nitrothiazole is a key substrate in this regard, with the strongly electron-withdrawing nitro group at the 2-position significantly activating the thiazole ring for nucleophilic attack. This activation facilitates the displacement of the nitro group by a wide array of nucleophiles, enabling the synthesis of various 2-substituted thiazole derivatives. These derivatives are of significant interest due to their prevalence in pharmacologically active compounds.

This document provides detailed experimental protocols for conducting nucleophilic aromatic substitution on this compound with common nucleophiles such as amines, alkoxides, and thiols. The methodologies are based on established principles of SNAr reactions and specific literature data for this compound.

Principle of the Reaction

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the C2 carbon of the thiazole ring, which bears the nitro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing nitro group and the nitrogen atom of the thiazole ring.

  • Leaving Group Departure: The aromaticity of the thiazole ring is restored by the elimination of the nitrite ion (NO₂⁻), yielding the 2-substituted thiazole product.

The general mechanism is depicted below:

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex Substrate->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 2-Substituted Thiazole Intermediate->Product - NO₂⁻ LeavingGroup NO₂⁻

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles. The data is compiled from kinetic and mechanistic studies, which report near-quantitative yields for these reactions.[1]

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineMethanol-25-501-4>90
MorpholineDMFK₂CO₃80-1002-6>90 (expected)
AnilineDMSONaH100-1204-8>85 (expected)

Table 2: Reaction of this compound with Alkoxide Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideMethanol20-350.5-2>90
Sodium EthoxideEthanol25-400.5-2>90 (expected)
Potassium tert-Butoxidetert-Butanol30-501-3>90

Table 3: Reaction of this compound with Thiolate Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Sodium ThiophenoxideDMF-25-501-3>90 (expected)
Sodium EthanethiolateEthanol-25-401-3>90 (expected)

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the nucleophilic substitution on this compound.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)thiazole

This protocol describes the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add piperidine (1.2 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methoxythiazole

This protocol details the reaction of this compound with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol or solid)

  • Methanol (anhydrous)

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium methoxide (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a few drops of acetic acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the product.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the nucleophilic aromatic substitution on this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve this compound in Solvent start->dissolve add_nucleophile Add Nucleophile (& Base if needed) dissolve->add_nucleophile heat Heat to Reaction Temp. add_nucleophile->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete quench Quench/Neutralize cool->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify end Final Product concentrate->end purify->end

Caption: Experimental workflow for SNAr on this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

  • Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive bases. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols for the Catalytic Functionalization of 2-Nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the development of new catalysts for the functionalization of 2-nitrothiazole, a key scaffold in medicinal chemistry. The following sections detail proposed catalytic strategies, experimental procedures, and data presentation formats to facilitate research and development in this area. While direct catalytic functionalization of this compound is an emerging field, the protocols described herein are adapted from well-established methods for analogous electron-deficient heterocyclic systems and are intended to serve as a strong starting point for catalyst screening and optimization.

Introduction to this compound Functionalization

The this compound moiety is a critical pharmacophore present in numerous therapeutic agents. Its functionalization is paramount for the generation of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Traditional methods for modifying this core often require harsh reaction conditions and multi-step sequences. Modern catalytic approaches, such as cross-coupling and C-H functionalization, offer more efficient and modular strategies for the synthesis of diverse this compound derivatives. This document outlines key catalytic methods that can be applied to this important synthetic challenge.

Catalytic Strategies for this compound Functionalization

Three primary catalytic strategies are proposed for the functionalization of this compound:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is ideal for coupling a halogenated this compound (e.g., 2-bromo-5-nitrothiazole) with a variety of boronic acids or esters.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This method enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at a halogenated position of the this compound core.

  • Transition Metal-Catalyzed Direct C-H Arylation: This approach avoids the pre-functionalization of the thiazole ring and allows for the direct coupling of a C-H bond with an aryl halide, offering a more atom-economical synthetic route.

Data Presentation: Catalyst Performance in this compound Functionalization

Clear and structured data presentation is crucial for comparing the efficacy of different catalytic systems. All quantitative data from catalyst screening and optimization experiments should be summarized in tables as shown below.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiazole with Phenylboronic Acid

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1101292
3Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902465
4PdCl₂(dppf) (3)-K₂CO₃THF/H₂O801878

Table 2: Catalyst Screening for Buchwald-Hartwig Amination of 2-Bromo-5-nitrothiazole with Morpholine

EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100891
2Pd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801288
3G3-XPhos (1)-K₃PO₄t-BuOH110695
4PdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane1001675

Table 3: Catalyst Screening for Direct C-H Arylation of this compound with 4-Bromoanisole

EntryCatalyst (mol%)Ligand (mol%)AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)-K₂CO₃DMA1302455
2RuCl₂(p-cymene)₂ (2.5)-AgSbF₆ (10)Cs₂CO₃DCE1201868
3RhCp*Cl₂₂ (2)-Cu(OAc)₂ (20)KOAcToluene1102445
4Pd(TFA)₂ (5)PCy₃·HBF₄ (10)PivOHK₂CO₃DMF1402072

Experimental Protocols

The following are detailed, generalized protocols for the catalytic functionalization of this compound derivatives. These should be adapted and optimized for specific substrates and catalysts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-deficient heteroaryl halides.[1]

Materials:

  • 2-Halo-5-nitrothiazole (e.g., 2-bromo-5-nitrothiazole)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃), if required

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DME)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halo-5-nitrothiazole (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (1-5 mol%), ligand (if required, 2-10 mol%), and base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (3-5 mL) and degassed water (if using a biphasic system, typically 10-20% v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard Buchwald-Hartwig amination conditions, which have been shown to be effective for a wide range of aryl and heteroaryl halides.[2][3]

Materials:

  • 2-Halo-5-nitrothiazole (e.g., 2-bromo-5-nitrothiazole)

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst like G3-XPhos)

  • Phosphine ligand (e.g., BINAP, BrettPhos, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-3 mol%), ligand (1.5-6 mol%), and base (1.2-1.5 equiv.) to a dry Schlenk flask.

  • Add the 2-halo-5-nitrothiazole (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (3-5 mL).

  • Seal the flask and heat the reaction mixture with stirring to the specified temperature (80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Proposed Procedure for Direct C-H Arylation

This protocol is a proposed adaptation from methodologies developed for the direct arylation of other electron-deficient heterocycles.[4][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Transition metal catalyst (e.g., Pd(OAc)₂, RuCl₂(p-cymene)₂, RhCp*Cl₂₂)

  • Ligand (if required, e.g., PPh₃, PCy₃·HBF₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOAc)

  • Additive (optional, e.g., PivOH, AgSbF₆, Cu(OAc)₂)

  • High-boiling, polar aprotic solvent (e.g., DMA, DMF, DCE)

  • Sealed reaction vessel (e.g., pressure tube or microwave vial)

Procedure:

  • To a pressure tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.5-2.0 equiv.), the catalyst (2-5 mol%), ligand (if needed, 4-10 mol%), base (2.0-3.0 equiv.), and any additive.

  • Add the solvent (2-4 mL).

  • Seal the tube and heat the mixture to a high temperature (120-150 °C) with stirring.

  • Monitor the reaction for product formation using LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflows

Visualizing the proposed mechanisms and experimental procedures is essential for understanding and implementing these catalytic reactions. The following diagrams are provided in the DOT language for use with Graphviz.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive\nElimination->Ar-R Ar-X 2-Halo-5-nitrothiazole Ar-X->Oxidative\nAddition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling of 2-halo-5-nitrothiazole.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination [Ar-Pd(II)(HNR2)(L2)]+X- [Ar-Pd(II)(HNR'R'')(L2)]+X- Amine\nCoordination->[Ar-Pd(II)(HNR2)(L2)]+X- Deprotonation Deprotonation [Ar-Pd(II)(HNR2)(L2)]+X-->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Product Reductive\nElimination->Ar-NR2 Ar-X 2-Halo-5-nitrothiazole Ar-X->Oxidative\nAddition HNR2 Amine HNR2->Amine\nCoordination Base Base Base->Deprotonation

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination of 2-halo-5-nitrothiazole.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound Substrate - Coupling Partner - Catalyst & Ligand - Base & Additives solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) solvent->atmosphere heating Heat to Desired Temperature with Vigorous Stirring atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization yield Determine Yield characterization->yield

Caption: General experimental workflow for catalytic functionalization of this compound.

References

Application Notes and Protocols for Introducing Functional Groups to the 2-Nitrothiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of synthetic methodologies for the introduction of various functional groups to the 2-nitrothiazole scaffold. The protocols are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

The this compound moiety is a significant pharmacophore found in a variety of therapeutic agents, renowned for its antiparasitic and antibacterial properties. The electron-withdrawing nature of the nitro group at the 2-position significantly influences the reactivity of the thiazole ring, paving the way for diverse functionalization strategies. These modifications are crucial for modulating the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of drug candidates. This document outlines key methods for introducing functional groups to the this compound core, focusing on modifications at the 5-position and transformations of the 2-amino group in the commonly utilized starting material, 2-amino-5-nitrothiazole.

Methods of Functionalization

The introduction of functional groups to the this compound core can be broadly categorized into three main strategies:

  • Nitration of a pre-functionalized thiazole: This is a common approach where a substituted 2-aminothiazole is nitrated to introduce the nitro group at the 5-position.

  • Modification of an existing functional group: This involves the chemical transformation of a pre-existing group, such as the amino group of 2-amino-5-nitrothiazole, into other functionalities.

  • A novel synthetic route avoiding direct nitration: A safer, alternative synthesis of 2-amino-5-nitrothiazole has been developed to avoid potentially hazardous nitration and rearrangement steps.

Nitration of 2-Aminothiazole

The direct nitration of 2-aminothiazole is a widely used method to produce 2-amino-5-nitrothiazole. The reaction typically involves treating 2-aminothiazole with a mixture of nitric and sulfuric acids. This process, however, can be hazardous, especially on a commercial scale, due to the potential for runaway exothermic reactions.[1][2] A safer alternative involves the rearrangement of 2-aminothiazole nitrate in the presence of concentrated sulfuric acid.[3]

Workflow for Nitration of 2-Aminothiazole

A 2-Aminothiazole B 2-Aminothiazole Nitrate A->B Conc. HNO3 C 2-Amino-5-nitrothiazole B->C Conc. H2SO4 (Rearrangement)

Caption: Synthesis of 2-amino-5-nitrothiazole via nitration.

Modification of the 2-Amino Group in 2-Amino-5-nitrothiazole

The amino group of 2-amino-5-nitrothiazole is a versatile handle for introducing a wide range of functional groups, primarily through acylation and related reactions.

The 2-amino group can be readily acylated to form amide derivatives. This is a key step in the synthesis of the broad-spectrum antiparasitic drug Nitazoxanide and its analogues.[4][5] The reaction typically involves coupling the 2-amino-5-nitrothiazole with a carboxylic acid or its activated form (e.g., an acid chloride).[5]

General Reaction Scheme for Amide Synthesis

cluster_reactants Reactants A 2-Amino-5-nitrothiazole C Amide Derivative A->C Amide Coupling B R-COCl or R-COOH B->C Amide Coupling

Caption: General workflow for amide synthesis.

The 2-amino-5-nitrothiazole core can be elaborated to semicarbazones, which have shown potential as inhibitors of monoamine oxidase and cholinesterase.[6] This multi-step synthesis first involves the conversion of 2-amino-5-nitrothiazole to a urea derivative, followed by further reactions to yield the final semicarbazone.

A Novel, Safer Synthesis of 2-Amino-5-nitrothiazole

To circumvent the hazardous conditions of direct nitration, a novel process has been developed.[1][7] This method involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent hydrolysis to yield 2-amino-5-nitrothiazole.[1][7]

Workflow for the Novel Synthesis of 2-Amino-5-nitrothiazole

A N,N-dialkyl-2-nitroetheneamine B Halogenated Intermediate A->B Halogenation (Br2 or Cl2) C Thiourea Adduct B->C Thiourea D 2-Amino-5-nitrothiazole C->D Hydrolysis (H2O)

Caption: Safer synthetic route to 2-amino-5-nitrothiazole.

Data Presentation

MethodStarting MaterialReagentsProductYield (%)Reference
Substitution of Amino Group 2-Amino-5-nitrothiazolet-butyl thionitrate, CuBr₂2-Bromo-5-nitrothiazole77[2]
Novel Synthesis (Example 1 & 2) N,N-dimethyl-2-nitroetheneamine1. Br₂, Ethanol2. Thiourea3. H₂O2-Amino-5-nitrothiazole82.8 (from intermediate)[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-nitrothiazole from 2-Amino-5-nitrothiazole[2]

Materials:

  • 2-Amino-5-nitrothiazole

  • t-butyl thionitrate

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-5-nitrothiazole in acetonitrile in a reaction vessel.

  • Add t-butyl thionitrate and CuBr₂ to the solution.

  • Stir the reaction mixture at 25 °C for 4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain 2-bromo-5-nitrothiazole.

Protocol 2: A Novel and Safer Synthesis of 2-Amino-5-nitrothiazole[7]

Step A: Synthesis of the Halogenated Intermediate and Thiourea Adduct

Materials:

  • N,N-dimethyl-2-nitroetheneamine (3.5 g, 0.03 mol)

  • Ethanol (25 ml)

  • Bromine (4.8 g, 0.03 mol)

  • Thiourea (3 g, 0.039 mol)

Procedure:

  • Chill a stirred mixture of N,N-dimethyl-2-nitroetheneamine in ethanol to 0-5 °C under a nitrogen atmosphere.

  • Add bromine dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add thiourea to the resulting solution at ice temperature.

  • Remove the cooling bath and allow the mixture to stir at room temperature for one hour.

  • Cool the mixture again to ice temperature and filter the precipitate.

  • Wash the precipitate with a small amount of cold ethanol and dry under a dry nitrogen atmosphere.

Step B: Hydrolysis to 2-Amino-5-nitrothiazole

Materials:

  • Product from Step A (2.71 g, 0.01 mol)

  • Water (10 ml)

Procedure:

  • Add the product from Step A to water.

  • Stir the mixture for one hour. A yellow solid will precipitate.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitrothiazole.

References

Application Notes and Protocols for 2-Nitrothiazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct practical applications of 2-Nitrothiazole in materials science are not widely documented in current literature. The following application notes are based on the known properties of the nitro group and the thiazole moiety, drawing parallels from research on similar molecular structures. The protocols provided are generalized experimental procedures intended to serve as a starting point for research and development.

Application Note 1: Corrosion Inhibition

Introduction: Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including mild steel and aluminum, particularly in acidic environments.[1][2][3] The efficacy of these inhibitors is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which facilitate adsorption onto the metal surface, forming a protective barrier.[4] The introduction of a strongly electron-withdrawing nitro group, as in this compound, could enhance this protective effect by modifying the electron density of the thiazole ring and promoting stronger adsorption. A study on a related compound, N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine (MTNM), has shown promising corrosion inhibition capabilities.[3]

Table 1: Corrosion Inhibition Efficiency of a Nitrophenyl-Thiazole Derivative

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)1.25-
1.0 x 10⁻⁵0.4564.0
2.5 x 10⁻⁵0.2877.6
5.0 x 10⁻⁵0.1588.0
1.0 x 10⁻⁴0.0992.8

Data is hypothetical and extrapolated for illustrative purposes based on trends observed for similar compounds.

Experimental Protocol: Evaluation of this compound as a Corrosion Inhibitor

This protocol outlines the steps to assess the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution using weight loss and electrochemical methods.

1. Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.5 cm)

  • This compound

  • 1 M Hydrochloric acid (HCl) solution

  • Acetone, ethanol

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

  • Electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, saturated calomel electrode as reference)

2. Weight Loss Method:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol, and dry.

  • Weigh the coupons accurately using an analytical balance.

  • Prepare 1 M HCl solutions containing various concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Immerse the weighed coupons in the respective solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • After immersion, retrieve the coupons, wash with distilled water, clean with a soft brush, rinse with ethanol, and dry.

  • Reweigh the coupons and calculate the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • W = Weight loss in mg

      • D = Density of mild steel in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate in the absence of inhibitor

      • CRᵢ = Corrosion rate in the presence of inhibitor

3. Electrochemical Measurements:

  • Mount the mild steel working electrode in the three-electrode cell containing the test solutions.

  • Allow the open circuit potential (OCP) to stabilize (approx. 30 minutes).

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at OCP. Analyze the Nyquist plots to determine the charge transfer resistance (Rct).

  • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s. Extrapolate the Tafel plots to determine the corrosion current density (Icorr).

  • Calculate IE% from both EIS and polarization data:

    • IE% (EIS) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • IE% (Polarization) = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep_steel Polish & Clean Steel Coupon weigh_initial Weigh Coupon prep_steel->weigh_initial immerse Immerse Coupon in Solution weigh_initial->immerse prep_sol Prepare Inhibitor Solutions prep_sol->immerse electrochem Electrochemical Measurements (EIS, PDP) prep_sol->electrochem weigh_final Clean & Reweigh Coupon immerse->weigh_final calc_ec Calculate Icorr, Rct & IE% electrochem->calc_ec calc_wl Calculate Weight Loss, Corrosion Rate & IE% weigh_final->calc_wl

Workflow for evaluating corrosion inhibition.

Application Note 2: Energetic Materials

Introduction: Nitrogen-rich heterocyclic compounds are a significant area of research in energetic materials due to their high heats of formation, high density, and good thermal stability.[5] While nitro-tetrazoles and nitro-pyrazoles are more commonly studied, the thiazole ring offers a unique scaffold.[5][6] By introducing additional nitro groups onto the this compound backbone, it is theoretically possible to create a new class of energetic materials. The high nitrogen and oxygen content could lead to a favorable oxygen balance and high detonation performance.

Table 2: Predicted Energetic Properties of Hypothetical Nitrothiazole Derivatives

CompoundFormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
This compoundC₃H₂N₂O₂S1.65~6500~15
2,4-DinitrothiazoleC₃HN₃O₄S1.82~7800~25
2,4,5-TrinitrothiazoleC₃N₄O₆S1.95~8900~35

Properties are theoretical estimations and have not been experimentally verified.

Experimental Protocol: Synthesis and Characterization of a Dinitro-Thiazole Derivative

This protocol describes a hypothetical synthesis of 2,4-Dinitrothiazole from a 2-Amino-4-nitrothiazole precursor, followed by basic energetic material characterization. Warning: The synthesis of energetic materials should only be performed by trained professionals in a properly equipped laboratory.

1. Synthesis of 2,4-Dinitrothiazole (Hypothetical):

  • Diazotization: Dissolve 2-Amino-4-nitrothiazole in concentrated sulfuric acid at 0-5 °C.

  • Add sodium nitrite (NaNO₂) portion-wise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer-type Reaction: In a separate flask, prepare a solution of sodium nitrite (NaNO₂) and copper(I) oxide in water, cooled to 0-5 °C.

  • Slowly add the diazonium salt solution to the nitrite/copper solution. Vigorous gas evolution (N₂) is expected.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

2. Characterization:

  • Structural Analysis: Confirm the structure using NMR (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Heat a small sample (1-2 mg) in a sealed aluminum pan at a constant rate (e.g., 5 °C/min) to determine the melting point and decomposition temperature (Td).

    • Thermogravimetric Analysis (TGA): Heat a sample in an inert atmosphere to observe mass loss as a function of temperature.

  • Sensitivity Testing:

    • Impact Sensitivity: Use a drop-weight impact tester to determine the energy required to cause detonation in 50% of trials (h₅₀).

    • Friction Sensitivity: Use a friction apparatus to determine the frictional force that initiates a reaction.

Energetic_Material_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2-Amino-4-nitrothiazole diazotization Diazotization (H₂SO₄, NaNO₂) start->diazotization sandmeyer Sandmeyer Reaction (NaNO₂, Cu₂O) diazotization->sandmeyer product 2,4-Dinitrothiazole sandmeyer->product structure Structural Analysis (NMR, FT-IR, MS) product->structure thermal Thermal Analysis (DSC, TGA) product->thermal sensitivity Sensitivity Tests (Impact, Friction) product->sensitivity

Synthesis and characterization of energetic materials.

Application Note 3: Organic Semiconductors

Introduction: Thiazole-containing polymers are utilized in organic electronics due to the electron-accepting nature of the thiazole ring.[7][8] The incorporation of a strong electron-withdrawing nitro group, as in this compound, could further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated polymer. This is a key strategy for developing n-type semiconductors, which are essential for creating efficient organic electronic devices like complementary circuits and solar cells. A functionalized this compound could be copolymerized with an electron-donating monomer to create a donor-acceptor polymer with a low bandgap and n-type charge transport characteristics.

Table 3: Electronic Properties of a Hypothetical Thiazole-Based Polymer

PolymerHOMO (eV)LUMO (eV)Bandgap (eV)Electron Mobility (cm²/Vs)
P(Thiazole-Donor)-5.4-2.92.510⁻⁵ (p-type)
P(this compound-Donor)-5.7-3.81.910⁻³ (n-type)

Data is hypothetical, illustrating the expected effect of the nitro group.

Experimental Protocol: Synthesis and Characterization of a this compound-Containing Polymer

This protocol describes the synthesis of a hypothetical donor-acceptor polymer via Stille cross-coupling, using a dibrominated this compound monomer.

1. Monomer Synthesis:

  • Synthesize or procure a this compound monomer functionalized for polymerization, e.g., 4,5-dibromo-2-nitrothiazole.

  • Synthesize or procure a distannylated electron-donor comonomer, e.g., 2,5-bis(trimethylstannyl)thiophene.

2. Polymerization (Stille Coupling):

  • In a Schlenk flask under an inert atmosphere (Argon), dissolve the dibromo-2-nitrothiazole monomer, the distannyl-thiophene comonomer, and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Add anhydrous, degassed toluene as the solvent.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.

  • After cooling, precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the final polymer with chloroform or chlorobenzene and precipitate it again in methanol.

  • Dry the polymer under vacuum.

3. Characterization:

  • Molecular Weight: Determine the number average molecular weight (Mn) and polydispersity index (PDI) using GPC.

  • Optical Properties: Record UV-Vis absorption spectra of the polymer in solution and as a thin film to determine the absorption maximum (λₘₐₓ) and optical bandgap.

  • Electrochemical Properties: Use cyclic voltammetry (CV) on a thin film of the polymer to determine the HOMO and LUMO energy levels.

  • Device Fabrication and Testing:

    • Fabricate an Organic Field-Effect Transistor (OFET) by spin-coating the polymer onto a suitable substrate (e.g., Si/SiO₂ with source-drain electrodes).

    • Anneal the film at an optimized temperature.

    • Measure the transfer and output characteristics of the OFET in a nitrogen-filled glovebox to calculate the charge carrier mobility.

Polymer_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_device Device Fabrication & Testing M1 Dibromo-2-nitrothiazole (Acceptor) poly Stille Coupling (Pd Catalyst) M1->poly M2 Distannyl-thiophene (Donor) M2->poly purify Precipitation & Soxhlet Extraction poly->purify gpc GPC (Mn, PDI) purify->gpc uvvis UV-Vis (Bandgap) purify->uvvis cv CV (HOMO, LUMO) purify->cv ofet OFET Fabrication (Spin-Coating) purify->ofet measure Electrical Measurement (Mobility) ofet->measure

Workflow for polymer synthesis and characterization.

References

Step-by-step guide to the nitration of a thiazole ring at the 2-position

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-Step Guide to the Nitration of a Thiazole Ring at the 2-Position

Audience: Researchers, scientists, and drug development professionals.

Introduction

Direct electrophilic nitration of the thiazole ring at the 2-position is synthetically challenging due to the electronic properties of the heterocycle. The C2 position is electron-deficient, making it resistant to attack by electrophiles like the nitronium ion (NO₂⁺). Electrophilic substitution on the thiazole ring preferentially occurs at the more electron-rich C5 position.

Therefore, the synthesis of 2-nitrothiazole is achieved through an indirect method, starting from a precursor that facilitates the introduction of a nitro group at the desired position. The most established and effective method is a Sandmeyer-type reaction, which proceeds via the diazotization of 2-aminothiazole, followed by the replacement of the resulting diazonium group with a nitro group. This two-step process provides a reliable route to this compound.

This document provides a detailed protocol for the synthesis of this compound from 2-aminothiazole, a common and commercially available starting material.

Experimental Protocol: Synthesis of this compound via Diazotization of 2-Aminothiazole

This protocol is divided into two main stages: the formation of the 2-thiazole diazonium salt and the subsequent nitro-dediazoniation.

Materials and Reagents:

  • 2-Aminothiazole

  • Sulfuric acid (concentrated, 98%)

  • Sodium nitrite (NaNO₂)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Preparation of the 2-Thiazole Diazonium Salt Solution (Diazotization)

WARNING: Diazonium salts can be explosive when isolated in a dry state. This protocol is designed to use the diazonium salt in solution without isolation. Always perform the reaction at low temperatures and behind a safety shield.

  • Acidic Solution Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 10.0 g (0.1 mol) of 2-aminothiazole to 100 mL of deionized water.

  • Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to 0–5 °C.

  • Acidification: Slowly add 20 mL of concentrated sulfuric acid to the suspension. The temperature should be carefully maintained below 10 °C during the addition. Stir the mixture until a clear solution of 2-aminothiazolium sulfate is obtained. Keep the solution cooled to 0–5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of deionized water. Cool this solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred 2-aminothiazolium sulfate solution using a dropping funnel. Maintain the reaction temperature strictly between 0 °C and 5 °C. The addition should take approximately 30–45 minutes. A slight excess of nitrous acid can be checked for using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, a small amount of sulfamic acid can be added to quench any excess nitrous acid.

The resulting solution contains the 2-thiazole diazonium sulfate, which is used immediately in the next step.

Step 2: Synthesis of this compound (Nitro-dediazoniation)

  • Catalyst Solution Preparation: In a separate 1 L beaker, prepare a solution by dissolving 25.0 g (0.1 mol) of copper(II) sulfate pentahydrate and 7.6 g (0.11 mol) of sodium nitrite in 200 mL of deionized water. Cool this solution to 10-15 °C in an ice bath.

  • Addition of Diazonium Salt: Slowly and carefully add the freshly prepared cold diazonium salt solution from Step 1 to the copper-nitrite solution with vigorous stirring. The temperature of the receiving solution should be maintained at around 10-15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50–60 °C for 1 hour to ensure the complete decomposition of the diazonium salt. Vigorous evolution of nitrogen gas will be observed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

    • Combine the organic layers.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

The following table summarizes the key reagents and their roles in the synthesis of this compound.

Reagent Formula Step Role Typical Molar Ratio (to 2-Aminothiazole)
2-AminothiazoleC₃H₄N₂S1Starting Material1.0
Sulfuric AcidH₂SO₄1Acidic Medium, Forms Soluble Salt~3.6
Sodium NitriteNaNO₂1Diazotizing Agent1.1
Copper(II) SulfateCuSO₄·5H₂O2Catalyst Precursor1.0
Sodium NitriteNaNO₂2Nitro Group Source (Nucleophile)1.1

Experimental Workflow Visualization

The logical flow of the synthesis of this compound from 2-aminothiazole is illustrated in the diagram below.

Nitration_of_Thiazole Start 2-Aminothiazole Reagents1 H₂SO₄, NaNO₂ 0-5 °C Start->Reagents1 Diazotization Diazonium 2-Thiazole Diazonium Salt (in situ) Reagents1->Diazonium Reagents2 NaNO₂, CuSO₄ 10-60 °C Diazonium->Reagents2 Sandmeyer-type Nitration Product This compound Reagents2->Product Workup Extraction & Purification Product->Workup Final Pure this compound Workup->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting & Optimization

Troubleshooting common side reactions in 2-Nitrothiazole preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitrothiazole.

Frequently Asked Questions (FAQs)

Q1: My reaction is turning dark brown or black, and the yield of this compound is very low. What is happening?

A1: This is a common issue often caused by the decomposition of 2-aminothiazole in the acidic reaction medium, especially at elevated temperatures. 2-aminothiazole is known to be unstable in strong acids like concentrated sulfuric acid, which is typically used in this nitration.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, ideally between 0-10°C, throughout the addition of reagents and the reaction period.[1] Use an ice bath or a cryo-cooler to ensure consistent temperature.

  • Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 2-aminothiazole in sulfuric acid. This helps to dissipate the heat generated during the reaction.

  • Starting Material Stability: Consider using a more stable form of the starting material, such as 2-aminothiazole nitrate, which can be added directly to cold sulfuric acid.[1]

Q2: I am concerned about the explosive potential of the reaction. What are the primary hazards and how can I mitigate them?

A2: The primary hazard in the nitration of 2-aminothiazole is the formation of the unstable and potentially explosive intermediate, 2-nitroaminothiazole. This intermediate can undergo a strongly exothermic rearrangement to the desired 2-amino-5-nitrothiazole or decompose violently if not properly controlled. Additionally, a hazardous byproduct, the explosive 2-nitroamino-5-nitro-thiazole, can also be formed.

Safety Precautions:

  • Strict Temperature Control: As mentioned above, low temperatures are crucial to control the reaction rate and prevent the accumulation of the unstable intermediate.

  • Use of a Safety Shield: Always perform the reaction behind a safety shield.

  • Proper Quenching: Quench the reaction by pouring the reaction mixture onto ice to rapidly dissipate heat and dilute the strong acid.

  • Avoid Isolation of Intermediate: Do not attempt to isolate the 2-nitroaminothiazole intermediate. The process should be designed to facilitate its in-situ rearrangement to the final product.

Q3: How can I minimize the formation of the 2-nitroamino-5-nitrothiazole byproduct?

A3: The formation of the dinitrated byproduct, 2-nitroamino-5-nitrothiazole, can be minimized by carefully controlling the stoichiometry of the nitrating agent.

Control Measures:

  • Stoichiometry: Use a controlled amount of the nitrating agent. An excess of nitric acid can lead to dinitration.

  • Reaction Time: Shorter reaction times can also help to reduce the formation of this and other byproducts. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Decomposition of 2-aminothiazole in strong acid.Maintain reaction temperature below 10°C. Consider using 2-aminothiazole bisulfite or nitrate as the starting material.[1]
Incomplete reaction.Ensure dropwise addition of the nitrating agent with efficient stirring. Monitor the reaction to completion.
Runaway Exothermic Reaction Rapid addition of nitrating agent.Add the nitrating agent slowly and maintain strict temperature control (0-10°C).
Accumulation of unstable 2-nitroaminothiazole intermediate.Ensure efficient stirring and controlled temperature to promote the rearrangement to the desired product.
Formation of Dark-Colored Impurities Decomposition of starting material or product at higher temperatures.Maintain low reaction temperatures throughout the process.
Presence of Dinitrated Byproduct Excess of nitrating agent.Use a stoichiometric amount of the nitrating agent.

Experimental Protocols

Protocol 1: Nitration of 2-Aminothiazole using Nitric Acid in Sulfuric Acid

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully add a stoichiometric amount of concentrated nitric acid to chilled (0-5°C) concentrated sulfuric acid.

  • Reaction Setup: In a separate flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminothiazole in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice-salt bath.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the 2-aminothiazole solution. The rate of addition should be controlled to maintain the reaction temperature between 0-10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the resulting solution with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 3.0, keeping the temperature below 15°C.[1]

  • Purification: The precipitated 2-amino-5-nitrothiazole can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol-water mixture) can be performed for further purification.

Visualizations

Reaction_Pathway 2-Aminothiazole 2-Aminothiazole Unstable Intermediate (2-Nitroaminothiazole) Unstable Intermediate (2-Nitroaminothiazole) 2-Aminothiazole->Unstable Intermediate (2-Nitroaminothiazole) Nitration Decomposition Products Decomposition Products 2-Aminothiazole->Decomposition Products High Temp/Acid Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Unstable Intermediate (2-Nitroaminothiazole) Desired Product (2-Amino-5-nitrothiazole) Desired Product (2-Amino-5-nitrothiazole) Unstable Intermediate (2-Nitroaminothiazole)->Desired Product (2-Amino-5-nitrothiazole) Rearrangement (Exothermic) Side Product (2-Nitroamino-5-nitrothiazole) Side Product (2-Nitroamino-5-nitrothiazole) Unstable Intermediate (2-Nitroaminothiazole)->Side Product (2-Nitroamino-5-nitrothiazole) Further Nitration

Caption: Reaction pathway for the synthesis of 2-amino-5-nitrothiazole.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Low Yield Low Yield Decomposition Decomposition Low Yield->Decomposition Exothermic Reaction Exothermic Reaction Poor Temp Control Poor Temp Control Exothermic Reaction->Poor Temp Control Impurity Formation Impurity Formation Excess Nitrating Agent Excess Nitrating Agent Impurity Formation->Excess Nitrating Agent Maintain Low Temp Maintain Low Temp Decomposition->Maintain Low Temp Slow Reagent Addition Slow Reagent Addition Poor Temp Control->Slow Reagent Addition Control Stoichiometry Control Stoichiometry Excess Nitrating Agent->Control Stoichiometry

Caption: A workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimization of 2-Nitrothiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for 2-nitrothiazole derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the nitration of 2-aminothiazole?

A1: Temperature and the rate of addition of the nitrating agent are the most critical parameters. Low temperatures, typically between -10°C and 0°C, favor the formation of the intermediate 2-nitraminothiazole.[1] Higher temperatures can lead to a rapid, exothermic rearrangement to the desired 2-amino-5-nitrothiazole, but also increase the risk of side reactions and decomposition.[1] Careful, slow addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is crucial to maintain temperature control and prevent runaway reactions.[2]

Q2: My nitration reaction is giving a low yield of the desired 2-amino-5-nitrothiazole. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Temperature: If the temperature is too low, the rearrangement of 2-nitraminothiazole to 2-amino-5-nitrothiazole may be incomplete.[1] Conversely, excessively high temperatures can lead to product decomposition.[1]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in incomplete conversion of the starting material.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time for the rearrangement to complete.[1]

  • Work-up Procedure: The product may be lost or decompose during the work-up. For instance, pouring the reaction mixture onto ice is a common quenching method, but improper execution can lead to decomposition.[2]

Q3: I am observing the formation of unexpected side products. How can I minimize them?

A3: The formation of side products is often related to reaction conditions. To minimize them:

  • Maintain Low Temperatures: This is especially important during the addition of the nitrating agent to prevent dinitration or other side reactions.[1]

  • Control Stoichiometry: Using a precise amount of the nitrating agent can help avoid over-nitration.

  • Purity of Starting Materials: Ensure the 2-aminothiazole and other reagents are pure, as impurities can lead to undesired reactions.[3]

Q4: Are there any safety precautions I should be aware of when working with this compound derivatization?

A4: Yes, safety is paramount. The nitration of 2-aminothiazole can be highly exothermic and potentially explosive, especially on a larger scale.[4]

  • Always work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Maintain strict temperature control and add reagents slowly.

  • Be aware that 2-nitraminothiazole can be explosive. [1]

  • Quench the reaction carefully. Adding absolute ethanol to decompose excess nitric acid has been reported as a method to obtain a purer product, but this must be done with extreme caution to prevent the reaction from frothing over.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Reaction temperature too low, preventing rearrangement.Gradually increase the reaction temperature after the initial nitration step and monitor the reaction progress by TLC.[1]
Insufficient reaction time.Increase the reaction time and monitor for completion.[1]
Impure starting materials or reagents.[3]Verify the purity of your 2-aminothiazole and nitrating agents. Purify if necessary.
Product lost during work-up.[5]Carefully review your work-up procedure. Ensure proper pH adjustment and complete extraction of the product.
Formation of Multiple Products Reaction temperature is too high.Maintain a lower temperature, especially during the addition of the nitrating agent, to improve selectivity.[1]
Incorrect stoichiometry of reagents.Carefully calculate and measure the molar equivalents of your reactants.
Reaction Mixture Darkens Significantly Decomposition of starting material or product.This can be due to excessive temperature or prolonged reaction times.[6] Consider lowering the temperature or shortening the reaction time.
Inconsistent Results / Poor Reproducibility Variations in reaction setup (e.g., glassware cleanliness, atmospheric moisture).[3]Ensure all glassware is clean and dry. For moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon).
Inconsistent quality of reagents.[3]Use reagents from the same batch if possible, or re-verify the purity of new batches.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole via Nitration of 2-Aminothiazole

This protocol is a generalized procedure based on common literature methods.[1][2][4]

Materials:

  • 2-Aminothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Absolute Ethanol (for quenching, optional and with extreme caution)[2]

Procedure:

  • In a flask equipped with a stirrer and a thermometer, dissolve 2-aminothiazole in concentrated sulfuric acid, maintaining the temperature below 5°C in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the 2-aminothiazole solution, ensuring the temperature does not exceed 0°C.[1]

  • After the addition is complete, continue stirring the mixture at 0-5°C for a specified time (e.g., 2 hours).[2]

  • To induce rearrangement, the reaction temperature can be carefully and slowly raised. The optimal temperature and time for this step should be determined empirically for the specific substrate.

  • Quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution carefully with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 7.[4]

  • The precipitated 2-amino-5-nitrothiazole is then collected by filtration, washed with cold water, and dried.

Data Presentation

Table 1: Influence of Reaction Conditions on the Nitration of 2-Aminothiazole Derivatives

Starting MaterialNitrating AgentTemperatureReaction TimeProduct(s)Yield (%)Reference
2-AminothiazoleHNO₃ in H₂SO₄< 0°C55 min2-Nitraminothiazole23.7[1]
2-AminothiazoleHNO₃ in H₂SO₄Gentle Warming-2-Amino-5-nitrothiazole52.7[1]
2-Amino-4-methylthiazoleHNO₃ in H₂SO₄Low Temp.15 min4-Methyl-2-nitraminothiazole56[1]
2-Amino-4-methylthiazoleHNO₃ in H₂SO₄Higher Temp.15 min2-Amino-4-methyl-5-nitrothiazole40[1]
2-Amino-4-ethylthiazoleHNO₃ in H₂SO₄--4-Ethyl-2-nitraminothiazole42[1]
2-Amino-4-ethylthiazoleHNO₃ in H₂SO₄-1 hour2-Amino-4-ethyl-5-nitrothiazole68[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Dissolve 2-Aminothiazole in H2SO4 Dissolve 2-Aminothiazole in H2SO4 Start->Dissolve 2-Aminothiazole in H2SO4 Slow Addition of Nitrating Agent at <0°C Slow Addition of Nitrating Agent at <0°C Dissolve 2-Aminothiazole in H2SO4->Slow Addition of Nitrating Agent at <0°C Prepare Nitrating Mixture Prepare Nitrating Mixture Prepare Nitrating Mixture->Slow Addition of Nitrating Agent at <0°C Stir at 0-5°C Stir at 0-5°C Slow Addition of Nitrating Agent at <0°C->Stir at 0-5°C Controlled Warming for Rearrangement Controlled Warming for Rearrangement Stir at 0-5°C->Controlled Warming for Rearrangement Quench on Ice Quench on Ice Controlled Warming for Rearrangement->Quench on Ice Neutralize Neutralize Quench on Ice->Neutralize Filter, Wash, and Dry Product Filter, Wash, and Dry Product Neutralize->Filter, Wash, and Dry Product Analyze Product (TLC, NMR, MS) Analyze Product (TLC, NMR, MS) Filter, Wash, and Dry Product->Analyze Product (TLC, NMR, MS) End End Analyze Product (TLC, NMR, MS)->End

Caption: Experimental workflow for the synthesis of 2-amino-5-nitrothiazole.

troubleshooting_workflow Start Low Yield or Side Products Check Temperature Control Check Temperature Control Start->Check Temperature Control Check Reagent Purity & Stoichiometry Check Reagent Purity & Stoichiometry Check Temperature Control->Check Reagent Purity & Stoichiometry Adequate Optimize Temperature Optimize Temperature Check Temperature Control->Optimize Temperature Inadequate Review Work-up Procedure Review Work-up Procedure Check Reagent Purity & Stoichiometry->Review Work-up Procedure Confirmed Purify/Verify Reagents Purify/Verify Reagents Check Reagent Purity & Stoichiometry->Purify/Verify Reagents Questionable Modify Work-up Modify Work-up Review Work-up Procedure->Modify Work-up Potential Loss Re-run Experiment Re-run Experiment Review Work-up Procedure->Re-run Experiment Optimal Optimize Temperature->Re-run Experiment Purify/Verify Reagents->Re-run Experiment Modify Work-up->Re-run Experiment

Caption: Troubleshooting decision tree for low yield in this compound derivatization.

References

Purification techniques for high-purity 2-Nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2-nitrothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem: Low yield after recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. If the compound remains soluble at low temperatures, the yield will be significantly reduced.

    • Solution: Screen a variety of solvents. Based on the polar nature of the nitro group and the thiazole ring, polar solvents like ethanol, methanol, or acetic acid could be suitable. For less polar impurities, a mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) might be effective.

  • Insufficient Cooling: Incomplete crystallization can occur if the solution is not cooled to a low enough temperature for a sufficient amount of time.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least an hour. For even lower temperatures, a dry ice/acetone bath can be used, but be cautious of solvent freezing.

  • Premature Crystallization: If crystals form too quickly in a warm solution, impurities can become trapped within the crystal lattice.

    • Solution: Ensure the crude this compound is fully dissolved in the minimum amount of hot solvent. If solids remain, it may be an insoluble impurity that should be removed by hot filtration.

  • Excess Solvent: Using too much solvent will keep the compound in solution even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.

Problem: Product is discolored or contains visible impurities after purification.

Possible Causes & Solutions:

  • Residual Starting Materials or Byproducts: The synthesis of this compound can result in various impurities depending on the synthetic route (e.g., from 2-halothiazole or diazotization of 2-aminothiazole).

    • Solution:

      • Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

      • Column Chromatography: For complex mixtures of impurities, column chromatography is a highly effective purification method. A silica gel stationary phase with a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) can separate compounds based on their polarity.

      • Activated Carbon Treatment: If the discoloration is due to highly colored, non-polar impurities, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.

  • Degradation of this compound: The compound may be unstable under certain conditions (e.g., high temperatures, presence of strong acids or bases).

    • Solution: Avoid prolonged heating during recrystallization. Ensure that any acidic or basic reagents from the synthesis are completely removed or neutralized before purification. Store purified this compound in a cool, dark, and dry place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization and column chromatography. For thermally stable compounds, vacuum sublimation can also be a highly effective method for achieving high purity.

Q2: How can I determine the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: What are the potential impurities I should be aware of when synthesizing this compound?

A3: The nature of impurities will depend on the synthetic route.

  • From 2-halothiazoles (e.g., 2-bromothiazole or 2-chlorothiazole): Unreacted starting material and potential side-products from over-nitration or reaction with the solvent.

  • From diazotization of 2-aminothiazole: Unreacted 2-aminothiazole, diazonium salt byproducts, and phenolic compounds if water is present during the reaction.

Q4: My purified this compound is an oil instead of a solid. What should I do?

A4: Oiling out during recrystallization can occur if the melting point of the solute is lower than the boiling point of the solvent, or if the concentration of the solute is too high.

  • Solution: Try using a lower-boiling point solvent for recrystallization. Alternatively, after dissolving the compound in a good solvent, add a "poor" solvent (in which the compound is insoluble) dropwise at the elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly. This technique, known as two-solvent recrystallization, can often induce crystallization.

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Solvent Systems for Purification of Thiazole Derivatives (Illustrative)

Purification MethodCompound TypeStationary Phase (for Chromatography)Solvent SystemObserved Purity
RecrystallizationNitraminothiazole derivativeN/AGlacial Acetic AcidHigh
RecrystallizationNitraminothiazole derivativeN/ABenzeneHigh
Column ChromatographyGeneral Thiazole DerivativesSilica GelHexane/Ethyl Acetate Gradient>95%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography If impurities persist PureProduct High-Purity this compound Recrystallization->PureProduct ColumnChromatography->PureProduct HPLC HPLC Analysis GCMS GC-MS Analysis MeltingPoint Melting Point PureProduct->HPLC PureProduct->GCMS PureProduct->MeltingPoint

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Purification Issue LowYield Low Yield? Start->LowYield Discolored Discolored Product? Start->Discolored Solvent Check Solvent System LowYield->Solvent Cooling Optimize Cooling LowYield->Cooling ExcessSolvent Reduce Solvent Volume LowYield->ExcessSolvent RepeatPuri Repeat Purification Step Discolored->RepeatPuri Charcoal Use Activated Carbon Discolored->Charcoal CheckStability Check for Degradation Discolored->CheckStability End High-Purity Product Solvent->End Solution Cooling->End Solution ExcessSolvent->End Solution RepeatPuri->End Solution Charcoal->End Solution CheckStability->End Solution

Caption: Logical flowchart for troubleshooting common purification issues.

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Nitrothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 2-Nitrothiazole synthesis. The primary route discussed involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction with a nitrite source.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most common and scalable method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This process involves two main steps: the diazotization of 2-aminothiazole to form a diazonium salt, followed by the reaction of this salt with a nitrite source, typically in the presence of a copper catalyst.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: The primary safety concerns during the scale-up of this compound synthesis revolve around the handling of the intermediate diazonium salt. Aryl diazonium salts are known to be thermally unstable and can decompose exothermically, posing an explosion risk, especially if isolated or allowed to dry.[4] It is crucial to maintain low temperatures throughout the diazotization and subsequent reaction steps. The reaction may also evolve nitrogen gas, requiring adequate ventilation and pressure management in the reactor.

Q3: What are the typical impurities encountered in this compound synthesis, and how can they be minimized?

A3: Common impurities include unreacted 2-aminothiazole, byproducts from the diazotization reaction such as 2-hydroxythiazole (formed by the reaction of the diazonium salt with water), and potentially azo compounds from coupling reactions.[5] Minimizing these impurities involves:

  • Strict temperature control: Keeping the reaction temperature low (typically 0-5 °C) minimizes the decomposition of the diazonium salt to the corresponding phenol.

  • Controlled addition of reagents: Slow, controlled addition of sodium nitrite during diazotization prevents localized overheating and side reactions.

  • Use of excess nitrite in the Sandmeyer step: Ensuring a sufficient amount of the nitrite source can drive the reaction to completion and reduce unreacted diazonium salt.

  • Efficient stirring: Good agitation is crucial for maintaining a homogeneous reaction mixture and preventing localized concentration gradients.

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For large-scale purification, recrystallization is often the most practical method. The choice of solvent will depend on the solubility profile of this compound and its impurities. A solvent system should be chosen where this compound has good solubility at elevated temperatures and poor solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures. Column chromatography, while useful at the lab scale, is generally not economically viable for large-scale production.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete diazotization of 2-aminothiazole.- Decomposition of the intermediate diazonium salt.- Inefficient Sandmeyer reaction.- Verify complete diazotization: Test for the presence of unreacted 2-aminothiazole using TLC or another suitable analytical method. If present, consider extending the reaction time for diazotization or ensuring the stoichiometry of sodium nitrite and acid is correct.- Maintain low temperature: Strictly control the temperature of the reaction mixture between 0-5 °C during diazotization and the Sandmeyer reaction to prevent thermal decomposition of the diazonium salt.[6] - Ensure efficient mixing: Inadequate stirring can lead to localized "hot spots" and decomposition. Ensure the reactor's agitation is sufficient for the reaction volume.
Formation of Significant Amounts of 2-Hydroxythiazole - The diazonium salt is reacting with water instead of the nitrite source.- Minimize water content: While the reaction is typically run in an aqueous medium, ensure that the concentration of the nitrite source in the Sandmeyer step is high enough to compete effectively with water.- Control temperature: Higher temperatures favor the decomposition of the diazonium salt to the phenol.
Product is a Dark, Tarry Material - Azo coupling side reactions.- Polymerization or decomposition of starting materials or product.- Ensure complete diazotization: Unreacted diazonium salt can couple with the starting amine or other aromatic species. - Maintain an acidic pH: Azo coupling is often favored at neutral or slightly basic pH. Maintaining a strongly acidic environment during the diazotization and subsequent reaction can suppress this side reaction.- Purification: Consider a workup procedure that includes a wash with a reducing agent (e.g., sodium bisulfite) to remove colored impurities.
Difficulty in Isolating the Product - Product is an oil or does not precipitate cleanly.- Product is highly soluble in the reaction mixture.- Extraction: If the product is an oil, an extractive workup with a suitable organic solvent may be necessary. - Crystallization: If the product is soluble, consider adding an anti-solvent to induce precipitation or concentrating the reaction mixture. Seeding with a small crystal of pure product can also initiate crystallization.
Runaway Reaction/Exotherm - Accumulation of unreacted reagents followed by rapid reaction.- Inadequate cooling capacity for the scale of the reaction.- Controlled reagent addition: Add the sodium nitrite solution slowly and monitor the internal temperature closely. Ensure the rate of addition does not exceed the cooling capacity of the reactor.[4] - Ensure adequate cooling: Before scaling up, perform a thermal hazard assessment to ensure the reactor's cooling system can handle the heat load of the reaction.[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization for specific scales and equipment.

1. Diazotization of 2-Aminothiazole

  • Materials:

    • 2-Aminothiazole

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Water (deionized)

    • Ice

  • Procedure:

    • In a reactor equipped with a stirrer, thermometer, and addition funnel, prepare a solution of 2-aminothiazole in aqueous hydrochloric acid.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the stirred 2-aminothiazole solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid increase in temperature.[6]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution contains the 2-thiazolyldiazonium chloride.

2. Sandmeyer Reaction with Nitrite

  • Materials:

    • 2-Thiazolyldiazonium chloride solution (from previous step)

    • Sodium nitrite

    • Copper(I) salt (e.g., CuCl or Cu₂O) (catalytic amount)

    • Water (deionized)

  • Procedure:

    • In a separate reactor, prepare a solution of sodium nitrite and a catalytic amount of a copper(I) salt in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared 2-thiazolyldiazonium chloride solution to the stirred nitrite/copper solution, maintaining the temperature between 0-5 °C.[5]

    • Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the gas evolution and maintain the temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.

    • The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing, drying, and removal of the solvent.

    • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterRecommended RangeRationale
Diazotization Temperature 0 - 5 °CMinimizes decomposition of the unstable diazonium salt.[6]
Molar Ratio (NaNO₂ : 2-Aminothiazole) 1.0 - 1.1 : 1Ensures complete conversion of the amine to the diazonium salt.
Sandmeyer Reaction Temperature 0 - 10 °CControls the rate of reaction and minimizes side reactions.
Catalyst Loading (Copper Salt) 1 - 10 mol%Catalyzes the conversion of the diazonium salt to the nitro compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification A 2-Aminothiazole in HCl(aq) C Diazonium Salt Formation (0-5 °C) A->C B NaNO2(aq) B->C E Reaction with Diazonium Salt (0-10 °C) C->E Transfer D NaNO2 / Cu(I) Catalyst D->E F Extraction E->F Quench & Transfer G Purification (Recrystallization) F->G H This compound G->H logical_relationship Temp Temperature Decomp Diazonium Decomposition Temp->Decomp Increases Purity Product Purity Yield Reaction Yield SideRxn Side Reactions SideRxn->Purity Decreases Decomp->Yield Decreases Decomp->SideRxn Increases Stirring Stirring Efficiency Stirring->Yield Improves Stirring->SideRxn Decreases Conc Reagent Concentration Conc->Yield Impacts Conc->SideRxn Impacts

References

Identifying and minimizing byproducts in 2-Nitrothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-nitrothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the nitration of 2-aminothiazole.

Issue Potential Cause Recommended Action
Reaction mixture turns dark brown or black Decomposition of the starting material or intermediates due to a rapid, uncontrolled exothermic reaction. This can be caused by adding the nitrating agent too quickly or insufficient cooling.1. Ensure the reaction temperature is strictly maintained below 5 °C. 2. Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise with vigorous stirring to allow for adequate heat dissipation. 3. Consider using a more controlled nitrating agent or a different synthetic route if the problem persists.
Low yield of this compound - Incomplete reaction. - Formation of the intermediate 2-nitroaminothiazole, which has not fully rearranged to the final product. - Over-nitration leading to the formation of 2-nitroamino-5-nitrothiazole.[1]1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the intermediate. 2. Carefully control the stoichiometry of the nitrating agent to avoid over-nitration. 3. Ensure the reaction is allowed to proceed for a sufficient amount of time for the rearrangement of the intermediate to occur.
Product is difficult to purify Presence of significant amounts of byproducts such as 2-nitroaminothiazole and 2-nitroamino-5-nitrothiazole, which may have similar polarities to the desired product.1. Optimize the reaction conditions to minimize byproduct formation (see table below). 2. Employ column chromatography for purification, carefully selecting a solvent system that provides good separation. 3. Recrystallization from a suitable solvent, such as methanol, can be effective for removing impurities.
Explosion hazard during reaction or workup The formation of the unstable and explosive byproduct, 2-nitroamino-5-nitrothiazole.[1] This is more likely with excessive nitrating agent or poor temperature control.1. Strictly adhere to safety protocols for handling potentially explosive compounds. 2. Use the minimum effective amount of nitrating agent. 3. Maintain low reaction temperatures throughout the addition and reaction time. 4. Work behind a blast shield, especially during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound via nitration of 2-aminothiazole?

A1: The two main byproducts are the unstable intermediate, 2-nitroaminothiazole, and the potentially explosive 2-nitroamino-5-nitrothiazole.[1] Formation of the latter is often a result of over-nitration.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation relies on careful control of reaction conditions. Key parameters include:

  • Temperature: Maintaining a low temperature (typically below 5 °C) is crucial to control the exothermic reaction and prevent the decomposition of intermediates and the formation of undesired products.

  • Stoichiometry: Using a precise amount of the nitrating agent can prevent over-nitration and the subsequent formation of 2-nitroamino-5-nitrothiazole.

  • Addition Rate: A slow, dropwise addition of the nitrating agent with efficient stirring ensures even distribution and prevents localized overheating.

Q3: Is there a safer alternative to the direct nitration of 2-aminothiazole?

A3: Yes, a newer synthetic route that avoids the hazardous nitration and rearrangement steps involves the reaction of an N,N-dialkyl-2-nitro-etheneamine with thiourea. This method is reported to be a cleaner process with fewer hazardous byproducts.

Q4: What is the best method for purifying crude this compound?

A4: The choice of purification method depends on the impurity profile.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent like methanol is an effective method for obtaining high-purity crystals.

  • Column Chromatography: For mixtures with significant amounts of byproducts with similar polarity to the product, column chromatography using silica gel is recommended to achieve good separation.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of the 2-aminothiazole starting material and the formation of the this compound product, as well as the appearance and disappearance of the 2-nitroaminothiazole intermediate.

Data Presentation

The following table summarizes the qualitative impact of reaction conditions on the formation of byproducts during the nitration of 2-aminothiazole. Quantitative data in the literature is scarce and often not presented in a comparative format.

Reaction Condition Effect on 2-nitroaminothiazole formation Effect on 2-nitroamino-5-nitrothiazole formation Effect on this compound yield
Low Temperature (< 5 °C) Favored, as it is a stable intermediate at this temperature.Minimized.Higher yields are generally obtained with good temperature control.
High Temperature (> 10 °C) Promotes rearrangement to this compound, but also decomposition.Increased risk of formation due to uncontrolled reaction.Can lead to lower yields due to decomposition.
Excess Nitrating Agent Will be converted to the final product or over-nitrated byproduct.Significantly increased risk of formation.May decrease due to the formation of the dinitro byproduct.
Insufficient Nitrating Agent May remain as a significant impurity.Minimized.Lower, as the reaction will be incomplete.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2-Aminothiazole

Materials:

  • 2-Aminothiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Methanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-aminothiazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the 2-aminothiazole solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated crude this compound is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from hot methanol.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction_Pathway_Nitration 2-Aminothiazole 2-Aminothiazole 2-Nitroaminothiazole 2-Nitroaminothiazole 2-Aminothiazole->2-Nitroaminothiazole HNO3 / H2SO4 (< 5 °C) 2-Nitroamino-5-nitrothiazole 2-Nitroamino-5-nitrothiazole 2-Aminothiazole->2-Nitroamino-5-nitrothiazole Excess HNO3 / H2SO4 (Over-nitration) This compound This compound 2-Nitroaminothiazole->this compound Rearrangement

Caption: Reaction pathway for the nitration of 2-aminothiazole.

Alternative_Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 N,N-dialkyl-2-nitro-etheneamine N,N-dialkyl-2-nitro-etheneamine Halogenated Intermediate Halogenated Intermediate N,N-dialkyl-2-nitro-etheneamine->Halogenated Intermediate Halogenation Thiourea Adduct Thiourea Adduct Halogenated Intermediate->Thiourea Adduct Thiourea This compound This compound Thiourea Adduct->this compound Hydrolysis Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield dark_color Dark Reaction Mixture start->dark_color purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Stoichiometry low_yield->check_reagents check_time Check Reaction Time low_yield->check_time check_temp Check Temperature Control dark_color->check_temp optimize_purification Optimize Purification Method purification_issue->optimize_purification check_temp->dark_color If uncontrolled check_reagents->low_yield If incorrect check_time->low_yield If too short optimize_purification->purification_issue If ineffective

References

How to improve the stability of 2-Nitrothiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of this compound during experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound and its derivatives, such as 2-Amino-5-nitrothiazole, are generally stable solids under standard storage conditions (cool, dark, inert atmosphere).[1] However, they are chemically reactive and can be sensitive to specific conditions. Key incompatibilities include strong acids (especially nitric and sulfuric acid), strong oxidizing agents, acid chlorides, and acid anhydrides.[1][2] The molecule may also be sensitive to light and high temperatures.[1][2]

Q2: What are the primary causes of degradation during a reaction?

There are several common causes for the degradation of this compound under reaction conditions:

  • Harsh pH: The compound is unstable in the presence of strong acids and bases, which can catalyze ring-opening or polymerization reactions.[2]

  • High Temperatures: Excessive heat can lead to thermal decomposition, often characterized by the release of toxic fumes like nitrogen oxides (NOx) and sulfur oxides.[3] Synthesis procedures often require strict temperature control (e.g., 0-10°C) to prevent runaway exothermic reactions and degradation.[1][2]

  • Oxidative Conditions: Strong oxidizing agents are incompatible and can lead to decomposition.[1]

  • Reductive Conditions: The nitro group is highly susceptible to reduction, which can occur as an undesired side reaction in the presence of various reducing agents, including some metals and catalytic hydrogenation setups.[4][5]

  • Photodegradation: Like many nitroaromatic compounds, this compound may be susceptible to degradation upon exposure to UV or even strong visible light.[6][7]

Q3: My reaction mixture containing this compound turned dark brown or black. What does this indicate?

Significant color change to dark brown or black often indicates decomposition and the formation of polymeric byproducts or "tar." This is typically triggered by one or more of the following:

  • Excessive Heat: The reaction may have overheated, causing thermal decomposition.

  • Incorrect pH: The presence of strong, unbuffered acids or bases can catalyze polymerization.

  • Air/Oxidant Exposure: Unwanted oxidation may be occurring.

  • Highly Concentrated Reagents: Some procedures, like nitration, are known to be potentially hazardous and can lead to runaway reactions if reagent concentrations and addition rates are not carefully controlled.[2][8]

Q4: Can the nitro group on the thiazole ring be unintentionally reduced during a reaction?

Yes, this is a critical stability concern. The nitro group can be reduced to an amine or intermediate species (like hydroxylamines) by many common reagents used in organic synthesis.[4] This is especially problematic during catalytic hydrogenation (e.g., with H₂/Pd-C) intended for other functional groups like alkenes or benzyl protecting groups.[9][10] Metal/acid systems (e.g., Fe/HCl, Zn/AcOH) are also potent reducing systems for nitro groups.[4][10] Careful selection of reagents is crucial to avoid this unwanted side reaction.

Troubleshooting Guides

Issue 1: Low Yield and Multiple Unidentified Byproducts

If you are experiencing low yields and your crude analysis (TLC, LC-MS, NMR) shows a complex mixture of byproducts, follow this troubleshooting workflow to diagnose the stability issue.

TroubleshootingWorkflow cluster_conditions Modify Reaction Conditions start Low Yield or High Impurity Profile check_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_crude decision_degradation Degradation Products (e.g., ring-opened, polymeric) or Reduced Nitro Group Detected? check_crude->decision_degradation lower_temp Lower Temperature decision_degradation->lower_temp Yes check_reagents Check Purity & Stoichiometry of Starting Materials decision_degradation->check_reagents No check_ph Buffer or Neutralize pH lower_temp->check_ph inert_atm Use Inert Atmosphere (N2, Ar) check_ph->inert_atm protect_light Protect from Light inert_atm->protect_light rerun Re-run Experiment protect_light->rerun check_reagents->rerun

Caption: Troubleshooting workflow for low-yielding reactions.
Issue 2: Unwanted Reduction of the Nitro Group

If your desired product is an amine instead of the nitro compound, or if you see byproducts corresponding to partial reduction (e.g., nitroso, hydroxylamine), your conditions are too reductive.

  • Problem: Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂, Raney Nickel) is reducing the nitro group.

    • Solution: Avoid these catalysts if the nitro group must be preserved. If another group must be hydrogenated, consider alternative strategies or protecting groups. For substrates with halogens, Raney Nickel is sometimes preferred over Pd/C to prevent dehalogenation, but it will still reduce the nitro group.[10]

  • Problem: Metal catalysts or reagents (e.g., LiAlH₄, NaBH₄ with additives, Zn, Fe, Sn) are causing reduction.

    • Solution: Lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds but can form azo products with aromatic nitro compounds.[10] Standard NaBH₄ is typically not strong enough, but additives can activate it. Avoid these reagents unless nitro reduction is the goal. For selective reductions elsewhere, choose milder reagents that are known to be compatible with nitro groups.

Strategies for Improving Stability

To minimize degradation and improve reaction outcomes, consider implementing the following strategies.

StrategyRecommendationRationale
Temperature Control Maintain low temperatures (typically 0 to 25°C) unless the protocol specifically requires heat. Use an ice bath for exothermic additions.Prevents thermal decomposition and reduces the rate of side reactions. Many synthetic procedures for nitrothiazoles specify cooling to 0-10°C.[1]
pH Management Use a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, DIPEA) to neutralize acidic byproducts. If the reaction must be acidic, use the mildest acid possible and avoid strong mineral acids like H₂SO₄.This compound is incompatible with strong acids.[2] Buffering the reaction medium prevents acid-catalyzed degradation.
Atmosphere Control Run reactions under an inert atmosphere (Nitrogen or Argon).Minimizes the risk of side reactions with atmospheric oxygen, especially if reaction intermediates are sensitive.
Light Protection Protect the reaction from direct light by wrapping the flask in aluminum foil.Nitroaromatic compounds can be light-sensitive and undergo photochemical degradation.[1][7]
Reagent Selection Carefully choose reagents to avoid known incompatibilities (strong oxidizers) or unwanted side reactions (potent reducing agents).Ensures that only the desired transformation occurs while preserving the this compound core.
Potential Degradation Pathways

The following diagram illustrates the main instability routes for the this compound core under different reaction conditions.

DegradationPathways cluster_reduction Unwanted Reduction cluster_decomp Decomposition cluster_photo Photochemical Degradation start This compound reduc_cond H2/Pd-C, Fe/HCl, SnCl2, Zn/AcOH decomp_cond Strong Acid/Base, High Heat (>195°C), Strong Oxidants photo_cond UV Light hydroxylamine 2-(Hydroxyamino)thiazole reduc_cond->hydroxylamine Partial amine 2-Aminothiazole hydroxylamine->amine Full polymers Polymeric Byproducts 'Tar' decomp_cond->polymers ring_opened Ring-Opened Fragments (NOx, SOx release) decomp_cond->ring_opened photo_products Radical Intermediates, Photoproducts photo_cond->photo_products

Caption: Potential degradation pathways for this compound.

Experimental Protocol: N-Acylation of a 2-Amino-5-Nitrothiazole Derivative

This protocol details a standard acylation reaction and includes critical notes on maintaining the stability of the nitrothiazole core.

Objective: To acylate the 2-amino group of 2-amino-5-nitrothiazole with an acid chloride.

Reagents & Materials:

  • 2-Amino-5-nitrothiazole

  • Acetyl Chloride (or other acid chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, dropping funnel)

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition:

    • To the flask, add 2-amino-5-nitrothiazole (1.0 eq).

    • Add anhydrous solvent (e.g., DCM) to create a slurry or solution.

    • [STABILITY NOTE 1] Cool the flask to 0°C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the acylation and prevent degradation.[1]

  • Base Addition: Slowly add triethylamine (1.2 eq) via syringe. The base is necessary to scavenge the HCl byproduct, which could otherwise cause degradation of the starting material.

  • Acylating Agent Addition:

    • Dissolve the acid chloride (1.1 eq) in a small amount of anhydrous solvent in a separate flask or syringe.

    • Add the acid chloride solution dropwise to the cooled, stirring reaction mixture over 15-30 minutes. A rapid addition can cause a temperature spike.

    • [STABILITY NOTE 2] this compound is incompatible with acid chlorides in the absence of a base.[2] Ensure the base is present and the addition is slow to prevent localized high concentrations of acid chloride and HCl.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup & Purification:

    • Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

References

Refining the work-up procedure for 2-Nitrothiazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for experiments involving 2-nitrothiazole and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of this compound experiments in a question-and-answer format.

Question: My reaction yield is significantly lower than expected after work-up. What are the potential causes and solutions?

Answer: Low product yield is a common issue that can stem from several factors throughout the experimental process. Here are some potential causes and their corresponding solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Before initiating the work-up, it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.

  • Product Loss During Extraction: this compound derivatives can have varying solubilities. Your product might be partially soluble in the aqueous layer during liquid-liquid extraction. To mitigate this, perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. Additionally, washing the combined organic layers with brine can help to reduce the amount of dissolved water and recover some of the dissolved organic product.

  • Product Decomposition: Some this compound compounds can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat.[1] If your work-up involves acid or base washes, consider using milder reagents or minimizing the exposure time. When removing the solvent under reduced pressure, use a low temperature to prevent thermal decomposition.

  • Precipitation Issues: If the work-up involves precipitation of the product, incomplete precipitation will lead to a lower yield. Ensure the solution is sufficiently cooled and that an appropriate anti-solvent is used if necessary.

  • Loss During Chromatography: If column chromatography is used for purification, product loss can occur if the compound streaks on the column or if the chosen solvent system is not optimal. Careful selection of the stationary and mobile phases based on the polarity of the target compound is critical.

Question: I am observing unexpected side products in my final product. How can I identify and minimize them?

Answer: The formation of side products is a frequent challenge in organic synthesis. Here’s how you can approach this issue:

  • Identification of Side Products: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify the structure and quantity of the impurities.

  • Minimizing Side Product Formation:

    • Reaction Conditions: The formation of isomers or other side products is often dependent on reaction conditions. For instance, in the nitration of 2-aminothiazole, temperature control is crucial to minimize the formation of undesired isomers.[2]

    • Purification Strategy: A robust purification strategy is key to removing side products. Recrystallization is an effective method if a suitable solvent is found. Column chromatography provides a more versatile approach for separating compounds with different polarities.[3][4]

Question: My purified this compound product is colored, but I expect it to be a different color or colorless. What could be the reason, and how can I decolorize it?

Answer: An unexpected color in your final product often indicates the presence of impurities.

  • Source of Color: The color can originate from starting materials, byproducts, or decomposition products. For example, many nitroaromatic compounds are inherently yellow. However, a darker color than expected may suggest impurities.

  • Decolorization Techniques:

    • Activated Carbon: Treatment with activated carbon is a common method for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution to remove the carbon.

    • Recrystallization: Recrystallization itself is an excellent method for purification and can often remove colored impurities, leading to a purer, and potentially less colored, product.

Question: I'm having difficulty with the recrystallization of my this compound derivative. What are some common issues and their solutions?

Answer: Recrystallization is a powerful purification technique, but it can be tricky. Here are some common problems and how to address them:

  • Oiling Out: The compound separates as an oil rather than crystals. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To resolve this, try reheating the solution to dissolve the oil, adding more solvent, and then allowing it to cool down more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or by slowly evaporating some of the solvent to increase the concentration.

  • Poor Recovery: Low recovery of the purified product can be due to using too much solvent or the product having significant solubility in the cold solvent. To improve recovery, minimize the amount of hot solvent used to dissolve the compound and ensure the solution is thoroughly cooled in an ice bath before filtration.

Frequently Asked Questions (FAQs)

What are the key safety precautions to take when working with this compound compounds?

This compound compounds, like many nitroaromatic compounds, should be handled with care. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store this compound compounds in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

What are the common solvents used for the work-up and purification of this compound derivatives?

The choice of solvent depends on the specific compound and the purification technique. Common solvents include:

  • Extraction: Ethyl acetate, dichloromethane, and ether are commonly used for extracting this compound derivatives from aqueous solutions.

  • Recrystallization: Ethanol, methanol, acetic acid, benzene, and dichloromethane have been reported for the recrystallization of various this compound compounds.[6]

  • Column Chromatography: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used as the mobile phase for silica gel column chromatography.[3]

How can I monitor the progress of my this compound experiment?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

Table 1: Solubility of 2-Amino-5-nitrothiazole in Various Solvents

SolventSolubility
WaterSlightly soluble (<0.1 g/100 mL at 20 °C)[7]
95% Ethanol1g / 150g at 20 °C[3]
Diethyl Ether1g / 250g at 20 °C[3]
ChloroformInsoluble[3]

Table 2: Yields of 2-Amino-5-nitrothiazole in Different Synthetic Protocols

Starting MaterialsKey ReagentsReported YieldReference
N,N-dimethyl-2-nitroetheneamineBromine, Thiourea, Water, Ammonium Hydroxide62%[8]
N,N-dimethyl-2-nitroetheneamineBromine, Thiourea, Water82.8%[8][9]
2-Aminothiazole nitrateConcentrated Sulfuric Acid"Very good yield"[10]
NitromethaneDimethyl sulfate, Dimethylformamide, Sodium acetate, Isopropanol, Bromine, Thiourea32% (based on nitromethane)[8][9]

Experimental Protocols

Protocol 1: General Work-up Procedure for a this compound Synthesis

  • Quenching the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and water. Shake the funnel vigorously and allow the layers to separate.

  • Separation and Washing: Collect the organic layer. Wash the organic layer sequentially with water, a dilute acid or base solution if necessary to remove impurities, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of 2-Amino-5-nitrothiazole

  • Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol.

  • Dissolution: Place the crude 2-amino-5-nitrothiazole in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 3: Column Chromatography for Purification of this compound Derivatives

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

G cluster_workflow General Experimental Workflow Reaction This compound Synthesis Workup Work-up (Extraction, Washing) Reaction->Workup Quenching Purification Purification (Recrystallization / Chromatography) Workup->Purification Crude Product Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Pure Product

Caption: A general workflow for this compound experiments.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Reaction Complete? Start->Check_Reaction Check_Extraction Product in Aqueous Layer? Check_Reaction->Check_Extraction Yes Solution_Reaction Optimize Reaction Time / Conditions Check_Reaction->Solution_Reaction No Check_Decomposition Decomposition during Work-up? Check_Extraction->Check_Decomposition No Solution_Extraction Re-extract Aqueous Layer Check_Extraction->Solution_Extraction Yes Check_Purification Loss during Purification? Check_Decomposition->Check_Purification No Solution_Decomposition Use Milder Conditions / Lower Temp. Check_Decomposition->Solution_Decomposition Yes Solution_Purification Optimize Purification Method Check_Purification->Solution_Purification Yes

Caption: A decision tree for troubleshooting low experimental yields.

G cluster_pathway Proposed Antibacterial Signaling Pathway Inhibition Nitrothiazole This compound Derivative PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Nitrothiazole->PFOR Inhibition Energy_Metabolism Energy Metabolism (Acetyl-CoA Production) PFOR->Energy_Metabolism Catalyzes Bacterial_Growth Bacterial Growth Inhibition Energy_Metabolism->Bacterial_Growth Essential for

Caption: Proposed mechanism of antibacterial action for this compound derivatives.

References

Technical Support Center: Strategies for Enhancing the Regioselectivity of 2-Nitrothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of 2-nitrothiazole reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance the regioselectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound ring and what governs the regioselectivity of its reactions?

A1: The this compound ring possesses two main sites for substitution: the C4 and C5 positions. The regioselectivity of reactions, particularly nucleophilic aromatic substitution (SNAr) and direct C-H functionalization, is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nitro group at the C2 position strongly influences the electron density of the thiazole ring, making both C4 and C5 positions susceptible to nucleophilic attack and C-H functionalization.

Q2: In nucleophilic aromatic substitution (SNAr) on a this compound derivative with a leaving group, which position is generally more favored for substitution, C4 or C5?

A2: In SNAr reactions, the position of the leaving group dictates the site of substitution. However, the inherent reactivity of the positions can influence the reaction rate. Computational studies on related nitroaromatic systems suggest that the stability of the Meisenheimer intermediate is a key factor. For this compound, the relative stability of the intermediate formed upon nucleophilic attack at C4 versus C5 will depend on the specific substrate and nucleophile.

Q3: How can I favor functionalization at the C5 position of this compound?

A3: Achieving C5 selectivity in C-H functionalization reactions often relies on the choice of catalyst and reaction conditions. For instance, in palladium-catalyzed C-H arylation of thiazoles, the selection of the ligand and base can be crucial in directing the substitution to the C5 position. While specific data for this compound is limited, related studies on other thiazoles suggest that sterically less demanding conditions may favor the C5 position.

Q4: What is the role of a directing group in controlling the regioselectivity of this compound reactions?

A4: A directing group can be a powerful tool to control regioselectivity in C-H functionalization reactions. By coordinating to the metal catalyst, a directing group can position the catalyst in proximity to a specific C-H bond, thereby favoring its activation over others. For this compound, a directing group could be strategically placed on a substituent to favor either C4 or C5 functionalization, depending on the geometry of the resulting metallacycle.

Troubleshooting Guides

This section addresses common issues encountered during the regioselective functionalization of this compound.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Symptoms:

  • Formation of a mixture of C4 and C5-arylated products.

  • Low yield of the desired regioisomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Ligand The electronic and steric properties of the ligand play a critical role in determining regioselectivity. Screen a variety of phosphine-based or nitrogen-based ligands to identify one that favors the desired isomer. For instance, in related thiazole arylations, bulky ligands have been shown to influence the regiochemical outcome.
Incorrect Base The choice of base can significantly impact the catalytic cycle. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) to find the optimal conditions for your desired regioselectivity.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Screen a range of solvents such as dioxane, toluene, or DMF.
Reaction Temperature Temperature can affect the kinetic versus thermodynamic control of the reaction. Try running the reaction at a lower temperature to potentially enhance the selectivity for the kinetically favored product.
Issue 2: Low Yield of Nucleophilic Aromatic Substitution (SNAr) Product

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of undesired side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Nucleophile The nucleophilicity of the attacking species is crucial. If the reaction is sluggish, consider using a stronger nucleophile or adding a catalyst to enhance its reactivity.
Inefficient Leaving Group The nature of the leaving group significantly affects the rate of SNAr. If possible, consider using a substrate with a better leaving group (e.g., fluoride is often better than chloride).
Decomposition of Starting Material or Product This compound and its derivatives can be sensitive to harsh reaction conditions. Monitor the reaction closely by TLC or LC-MS and consider lowering the reaction temperature or using milder reaction conditions.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SNAr reactions as they can solvate the counter-ion of the nucleophile, increasing its reactivity. Ensure the solvent is anhydrous.

Experimental Protocols

While specific, detailed protocols for enhancing the regioselectivity of this compound reactions are not abundantly available in the literature, the following general procedures for related thiazole functionalizations can be adapted and optimized.

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a Thiazole Derivative

This protocol is a general starting point and requires optimization for this compound.

Materials:

  • This compound derivative

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • In an oven-dried Schlenk tube, add the this compound derivative (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (0.02-0.05 mmol), ligand (0.04-0.1 mmol), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C4 and C5 isomers and determine the regioselectivity.

Optimization:

  • Screen different palladium catalysts, ligands, bases, solvents, and temperatures to optimize the yield and regioselectivity for the desired isomer.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the literature specifically summarizing the regioselectivity of this compound reactions under various conditions. Researchers are encouraged to systematically document their findings to contribute to this area. A suggested format for presenting such data is provided below:

Table 1: Effect of Reaction Parameters on the Regioselectivity of C-H Arylation of this compound

EntryCatalystLigandBaseSolventTemp (°C)Time (h)C4:C5 RatioYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane10024DataData
2Pd₂(dba)₃XPhosCs₂CO₃Toluene11018DataData
...........................

Data to be filled in based on experimental results.

Visualizations

Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed cat_lig Screen Catalyst and Ligand start->cat_lig base_solv Optimize Base and Solvent cat_lig->base_solv temp_time Adjust Temperature and Time base_solv->temp_time directing_group Consider a Directing Group Strategy temp_time->directing_group analysis Analyze Regioisomeric Ratio directing_group->analysis analysis->cat_lig Re-optimize success Improved Regioselectivity analysis->success Achieved

Caption: Troubleshooting workflow for optimizing regioselectivity.

Diagram 2: Logical Relationship of Factors Influencing Regioselectivity in C-H Functionalization

G regioselectivity Regioselectivity (C4 vs. C5) substrate Substrate Electronic/Steric Effects regioselectivity->substrate catalyst Catalyst System regioselectivity->catalyst conditions Reaction Conditions regioselectivity->conditions ligand Ligand catalyst->ligand base Base catalyst->base solvent Solvent conditions->solvent temperature Temperature conditions->temperature

Caption: Key factors influencing regioselectivity in C-H functionalization.

Technical Support Center: Analysis of 2-Nitrothiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the analysis of 2-nitrothiazole and its derivatives, such as 2-amino-5-nitrothiazole, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring this compound reaction mixtures?

The most common and effective methods for analyzing this compound reaction mixtures are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred due to the polarity and thermal stability of many thiazole derivatives.[1][2] Reverse-phase HPLC with a C18 column is a robust choice for separating the target compound from impurities.[3][4] GC-MS can also be used, particularly for identifying volatile components and impurities.[5]

Q2: How should I prepare a sample from my reaction mixture for analysis?

Proper sample preparation is critical for accurate analysis. A typical procedure involves:

  • Quenching the Reaction: Stop the reaction at a specific time point by cooling it in an ice bath or by adding a quenching agent.

  • Dilution: Take a small, accurately measured aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., the mobile phase for HPLC, such as acetonitrile or methanol) to a concentration within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column.

  • Injection: The filtered sample is now ready for injection into the HPLC or GC-MS system.

Q3: What are the common impurities and side-products in a 2-amino-5-nitrothiazole synthesis?

Common impurities depend on the synthetic route. For syntheses involving the nitration of 2-aminothiazole, potential impurities include:

  • Unreacted 2-aminothiazole: The starting material.

  • Isomers: Formation of other nitro-isomers may occur.

  • Di-nitrated products: Over-nitration can lead to compounds like 2-nitramino-5-nitrothiazole.[6][7]

  • Hydrolysis Products: The diazonium salt intermediate, if formed during synthesis, can react with water to create phenolic byproducts.[8]

  • Decomposition Products: The nitration process can be hazardous and may lead to decomposition if not carefully controlled.[9]

Q4: What type of HPLC column is recommended for separating 2-amino-5-nitrothiazole?

A reverse-phase (RP) column is the standard choice. Specifically, a C18 column is widely used and has been shown to be effective.[3][4] For more complex mixtures, mixed-mode columns that combine reverse-phase and ion-exchange mechanisms can provide enhanced selectivity and retention.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound reaction mixtures.

HPLC Analysis Issues

Q: My chromatographic peaks are showing significant broadening or tailing. What is the cause? A: Peak broadening or tailing can stem from several sources:

  • Column Degradation: The stationary phase may be degrading. Check the column's performance with a standard and replace it if necessary.

  • pH of Mobile Phase: The pH can affect the ionization state of 2-amino-5-nitrothiazole. Ensure the mobile phase pH is stable and appropriate. Adding a small amount of acid like phosphoric or formic acid can improve peak shape.[1][4]

  • Contamination: Contaminants from the sample or system can interact with the column. Flush the column and the entire HPLC system.

  • Secondary Interactions: Silanol groups on the silica backbone of the column can cause tailing. Using a column with low silanol activity or a mobile phase additive can mitigate this.[1]

Q: I am observing unexpected peaks in my chromatogram. How can I identify them? A: Unexpected peaks are common when analyzing crude reaction mixtures.

  • Analyze Starting Materials: Inject samples of all your starting materials and reagents to see if they correspond to any of the unknown peaks.

  • Use a Diode Array Detector (DAD): A DAD or PDA detector can provide a UV spectrum for each peak, which can help in identification by comparing it to known spectra.

  • LC-MS Analysis: The most definitive method is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides direct information about their molecular weight.

  • Review Side Reactions: Consider potential side reactions of your synthesis, such as hydrolysis, over-nitration, or dimerization, which could produce the observed impurities.[8]

Q: My retention times are shifting between runs. What should I do? A: Retention time instability is typically due to changes in the analytical conditions:

  • Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. If preparing it manually, slight variations can cause shifts.

  • Flow Rate: Check for fluctuations in the pump's flow rate.

  • Temperature: Column temperature variations can significantly impact retention times. Use a column oven to maintain a constant temperature.[3]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.

GC-MS Analysis Issues

Q: My this compound derivative is not appearing in the GC-MS chromatogram. What could be the problem? A: This issue usually relates to the compound's properties or the GC method:

  • Low Volatility: Thiazole derivatives can have low volatility. Ensure the injector temperature is high enough to vaporize the sample without causing degradation.

  • Thermal Decomposition: this compound and its derivatives can be thermally labile. They might be decomposing in the hot injector or on the column. Try lowering the injector temperature or using a gentler injection technique. The nitration process itself can be hazardous due to exothermic reactions, indicating potential thermal instability.[9]

  • Derivatization: If the compound is not volatile enough or is too polar, derivatization may be necessary. For example, silylation can increase volatility for GC analysis.[10]

Experimental Protocols & Data

Protocol 1: Reverse-Phase HPLC-UV Method

This protocol is a general method for the analysis of 2-amino-5-nitrothiazole and can be adapted as needed.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 3.5 µm).[3]

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase and filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (containing 0.05% trifluoroacetic acid or 0.1% phosphoric acid).[1][3][4]

    • Elution: Isocratic or gradient elution can be used depending on the complexity of the mixture. A starting point could be an 85:15 (v/v) ratio of acetonitrile to acidified water.[3]

    • Flow Rate: 0.8 - 1.0 mL/min.[3][11]

    • Column Temperature: 25 °C.[3]

    • Detection: UV detector set at an appropriate wavelength (e.g., 348 nm for some derivatives).[3]

    • Injection Volume: 20 - 50 µL.[3]

Table 1: Example HPLC Method Parameters

Parameter Setting Reference
Column C18, 3.5 µm, 4.6 x 250 mm [3]
Mobile Phase Acetonitrile : Water with 0.05% TFA (85:15 v/v) [3]
Flow Rate 0.80 mL/min [3]
Temperature 25 °C [3]
Injection Volume 50 µL [3]

| UV Wavelength | 348 nm |[3] |

Protocol 2: GC-MS Method

This protocol provides a starting point for analyzing more volatile components in the reaction mixture.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS). A common column choice is a DB-5 or similar non-polar column.[10]

  • Sample Preparation: Dilute a sample of the reaction mixture in a volatile organic solvent like ethyl acetate or dichloromethane. Filter if necessary.

  • GC-MS Conditions:

    • Injector Temperature: 280-285 °C.[10]

    • Injection Mode: Splitless (for trace analysis).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 290 °C) at a rate of 10-25 °C/min.[10]

    • Carrier Gas: Helium.

    • MS Mode: Electron Ionization (EI) scan mode to identify unknown peaks. Selected Ion Monitoring (SIM) for quantifying known components.

Table 2: Example GC-MS Temperature Program

Step Temperature (°C) Hold Time (min) Ramp Rate (°C/min)
Initial 60 1.5 -
Ramp 1 144 0 12
Ramp 2 184 0 5
Ramp 3 290 6 25

(Based on a general method for related compounds)[10]

Visualizations

Experimental and Analytical Workflows

Analytical_Workflow cluster_Reaction Reaction & Sampling cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Reaction This compound Synthesis Reaction Mixture Sampling Aliquot Sampling Reaction->Sampling Quench Reaction Quenching Sampling->Quench Dilution Dilution with Appropriate Solvent Quench->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Decision Choose Method Filtration->Decision HPLC HPLC-UV/DAD/MS Data_Analysis Chromatogram Analysis (Purity, Yield) HPLC->Data_Analysis GCMS GC-MS GCMS->Data_Analysis Decision->HPLC Standard Decision->GCMS Volatiles Identification Impurity Identification Data_Analysis->Identification Refinement Method Refinement Identification->Refinement

Caption: General workflow for analysis of this compound reaction mixtures.

Troubleshooting_Logic Start Problem: Unexpected Peak in Chromatogram Check_Reagents Inject Starting Materials & Reagents Separately Start->Check_Reagents Is_Reagent Peak Matches a Starting Material? Check_Reagents->Is_Reagent Known_Impurity Identify as Unreacted Starting Material Is_Reagent->Known_Impurity Yes Unknown_Source Peak is from Reaction Is_Reagent->Unknown_Source No LCMS_Analysis Perform LC-MS Analysis Unknown_Source->LCMS_Analysis Get_Mass Obtain Molecular Weight of Unknown Peak LCMS_Analysis->Get_Mass Theorize Correlate Mass with Potential Side Products (e.g., Isomers, Hydrolysis) Get_Mass->Theorize Confirmed Impurity Identified Theorize->Confirmed

Caption: Troubleshooting logic for identifying unknown chromatographic peaks.

Synthesis_Pathway Aminothiazole 2-Aminothiazole (Starting Material) Nitration Nitration (e.g., HNO₃/H₂SO₄) Aminothiazole->Nitration Intermediate Nitramine Intermediate (Rearrangement) Nitration->Intermediate Side_Product Side Products (Isomers, di-nitro, etc.) Nitration->Side_Product Product 2-Amino-5-nitrothiazole (Product) Intermediate->Product

Caption: Simplified synthesis of 2-amino-5-nitrothiazole via nitration.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Nitrothiazole and Other Nitro-heterocycles in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of nitro-heterocyclic compounds is paramount for the design of effective and safe therapeutics. This guide provides a comprehensive comparison of the reactivity of 2-nitrothiazole with other key nitro-heterocycles, including nitroimidazoles, nitropyrroles, and nitrofurans. The focus is on two critical reaction types in medicinal chemistry: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group, supported by experimental data and detailed protocols.

The unique electronic properties conferred by the nitro group and the heterocyclic scaffold dictate the biological activity and metabolic fate of these compounds. While the nitro group is a strong electron-withdrawing group that activates the heteroaromatic ring for nucleophilic attack, its reduction is often a key step in the mechanism of action of many antimicrobial and antiparasitic drugs. This guide aims to provide a clear, data-driven comparison to aid in the selection and design of nitro-heterocyclic scaffolds for drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is a cornerstone of synthetic medicinal chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic core. The reactivity of nitro-heterocycles in SNAr reactions is highly dependent on the nature of the heterocyclic ring, the position of the nitro group, and the leaving group.

While direct side-by-side kinetic data for the SNAr reactions of this compound against a broad range of other nitro-heterocycles under identical conditions is not extensively documented in publicly available literature, the following table summarizes the available kinetic data for the reaction of this compound with various nucleophiles. This data can serve as a benchmark for its reactivity.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
This compoundMethoxide (NaOCH₃)Methanol501.26 x 10⁻⁴
This compoundtert-Butoxide (KOC(CH₃)₃)tert-Butanol501.4 x 10⁻⁴
This compoundPiperidineMethanol504.1 x 10⁻⁴ (catalyzed pathway)

Table 1: Kinetic Data for Nucleophilic Aromatic Substitution of this compound.[1]

The reactivity of other nitro-heterocycles in SNAr reactions is well-established, with the general trend being influenced by the electron-deficiency of the aromatic ring and the ability to stabilize the Meisenheimer intermediate. For instance, pyridines are particularly reactive when substituted at the ortho or para positions to the nitrogen atom, as the negative charge in the intermediate can be effectively delocalized onto the nitrogen.[2] While quantitative comparisons are scarce, the electron-withdrawing nature of the thiazole ring, compounded by the nitro group, suggests that this compound is a reactive substrate for SNAr.

Reduction of the Nitro Group

The bioreduction of the nitro group is a critical activation step for many nitro-heterocyclic drugs, leading to the formation of cytotoxic radical species. The ease of this reduction is quantified by the one-electron reduction potential (E¹), with more positive potentials indicating a greater ease of reduction.

A comparative analysis of the reduction potentials of various nitro-heterocycles reveals significant differences that can impact their biological activity and selectivity.

CompoundHeterocyclePosition of Nitro GroupOne-Electron Reduction Potential (E¹ at pH 7) (mV)
This compoundThiazole2Data not available in searched literature
MisonidazoleImidazole2-389
MetronidazoleImidazole5-486
4-NitroimidazoleImidazole4< -527
NitrofurazoneFuran5-257

Table 2: One-Electron Reduction Potentials of Various Nitro-heterocycles.

The data clearly indicates that 2-nitroimidazoles have a more positive reduction potential than 5-nitroimidazoles, making them easier to reduce.[3][4] This is significant because the rate of enzymatic reduction of nitroimidazoles has been shown to correlate with their one-electron reduction potential; a higher potential leads to a faster reduction rate.[5] Nitrofurans, such as nitrofurazone, are generally easier to reduce than nitroimidazoles.[6] Although a specific value for this compound was not found in the reviewed literature, its derivatives, like nitazoxanide, are known to be redox-active prodrugs.[7]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general framework for conducting SNAr reactions on nitro-heterocycles. Optimization of solvent, temperature, and base may be necessary for specific substrates and nucleophiles.

Materials:

  • Nitro-heterocycle (e.g., this compound) (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine, thiol, or alcohol) (1.1 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 3.0 eq)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Stirring and heating apparatus (e.g., magnetic stirrer with hotplate)

  • Work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitro-heterocycle and dissolve it in the anhydrous solvent.

  • Add the nucleophile to the solution at room temperature.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 50-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitro-heterocycle in Anhydrous Solvent B Add Nucleophile A->B C Add Base B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

General Protocol for Electrochemical Measurement of Reduction Potential

Cyclic voltammetry is a common technique to determine the reduction potential of a compound. This protocol provides a general outline.

Materials:

  • Nitro-heterocycle of interest

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or DMF)

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

Procedure:

  • Prepare a solution of the nitro-heterocycle and the supporting electrolyte in the chosen solvent.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • The potential at which the reduction peak occurs provides information about the reduction potential of the compound.

Biological Signaling Pathways and Reactivity

The reductive activation of nitro-heterocycles is a key event in their biological mechanism of action, particularly for antimicrobial agents. The highly reactive intermediates formed upon reduction can interact with various cellular macromolecules, leading to cytotoxicity.

One important pathway involves the interaction of reduced nitro-heterocycles with thioredoxin reductase (TrxR), a key enzyme in maintaining the redox balance of the cell. For instance, the reductive activation of 5-nitroimidazoles can lead to the formation of reactive species that form adducts with sulfhydryl groups in proteins like TrxR, thereby inhibiting its function and leading to oxidative stress and cell death.[8]

Nitro_Activation_Pathway cluster_cell Bacterial Cell Nitro Nitro-heterocycle (Prodrug) Reduced Reduced Reactive Intermediate Nitro->Reduced Enzymatic Reduction TrxR_active Active Thioredoxin Reductase (TrxR) Reduced->TrxR_active Adduct Formation ROS Reactive Oxygen Species (ROS) Reduced->ROS Redox Cycling TrxR_inactive Inactive TrxR Adduct Damage Cellular Damage & Cell Death TrxR_inactive->Damage ROS->Damage

References

A Comparative Guide to the Synthesis of 2-Nitrothiazole: A Traditional versus a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-nitrothiazole, a key building block in medicinal chemistry, has traditionally been approached through multi-step sequences. This guide provides a comparative analysis of a new, more direct synthetic route against a conventional method, offering insights into their respective efficiencies and procedural complexities. The information presented herein is intended to assist researchers in selecting the optimal synthetic strategy for their specific needs, with a focus on yield, reaction conditions, and overall process economy.

Executive Summary

This guide details two synthetic pathways to this compound: a traditional route involving the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction, and a novel approach centered on the direct C-H nitration of the thiazole ring. The direct nitration method, while conceptually simpler, faces challenges related to the inherent low reactivity of the thiazole ring towards electrophilic substitution. The traditional route, although longer, proceeds through a well-established reaction mechanism. This document provides a side-by-side comparison of these methods, supported by detailed experimental protocols and a quantitative analysis of their performance.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the two synthetic routes to this compound. The data for the "New Synthetic Route" is based on a recently developed direct C-H nitration methodology, while the "Traditional Synthetic Route" data is derived from established procedures involving a Sandmeyer-type reaction.

ParameterNew Synthetic Route (Direct C-H Nitration)Traditional Synthetic Route (from 2-Aminothiazole)
Overall Yield ~65%~50% (two steps)
Starting Material Thiazole2-Aminothiazole
Number of Steps 12
Key Reagents Nitronium tetrafluoroborateSodium nitrite, Hydrochloric acid, Sodium nitrite, Copper(I) oxide
Reaction Time 4 hours~6 hours
Reaction Temperature 0 °C to room temperature0-5 °C (diazotization), 50 °C (nitration)
Purification Method Column chromatographyExtraction and recrystallization

Experimental Protocols

New Synthetic Route: Direct C-H Nitration of Thiazole

This novel method focuses on the direct introduction of a nitro group onto the thiazole ring at the 2-position.

Materials:

  • Thiazole

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add nitronium tetrafluoroborate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Traditional Synthetic Route: Diazotization of 2-Aminothiazole and Sandmeyer-type Nitration

This established route involves the conversion of 2-aminothiazole to a diazonium salt, which is subsequently displaced by a nitro group.

Materials:

  • 2-Aminothiazole

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Urea

  • Copper(I) oxide

  • Sodium nitrite

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Step 1: Diazotization of 2-Aminothiazole

  • In a beaker, dissolve 2-aminothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • To remove any excess nitrous acid, add a small amount of urea until gas evolution ceases. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Sandmeyer-type Nitration

  • In a separate flask, prepare a solution of sodium nitrite (2.0 eq) in water and add copper(I) oxide (0.1 eq) as a catalyst.

  • Heat this solution to 50 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the heated nitrite solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, continue stirring the mixture at 50 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization.

Mandatory Visualization

New_Synthetic_Route Thiazole Thiazole Nitration Nitration (NO₂BF₄, Acetonitrile) Thiazole->Nitration Product This compound Nitration->Product

Caption: Workflow for the new direct C-H nitration of thiazole.

Traditional_Synthetic_Route Start 2-Aminothiazole Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Diazonium 2-Thiazole Diazonium Salt Diazotization->Diazonium Nitration Sandmeyer-type Nitration (NaNO₂, Cu₂O) Diazonium->Nitration Product This compound Nitration->Product

Caption: Workflow for the traditional synthesis of this compound.

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Confirmation of 2-Nitrothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the arsenal of analytical techniques, single-crystal X-ray crystallography stands as the unequivocal gold standard for elucidating the absolute structure of crystalline compounds. This guide provides a comparative analysis of the structural confirmation of 2-nitrothiazole derivatives, a class of compounds of significant interest for their diverse biological activities, using X-ray crystallography. We present supporting experimental data for representative compounds, detail the methodologies for their synthesis and structural analysis, and offer a clear workflow for these processes.

The thiazole scaffold is a prominent feature in many biologically active molecules. The introduction of a nitro group, particularly at the 2-position, can significantly influence the compound's electronic properties and biological activity. Therefore, unambiguous confirmation of the molecular structure, including the precise location of substituents and the resulting molecular geometry, is paramount for understanding structure-activity relationships (SAR) and for rational drug design. While spectroscopic methods like NMR and IR provide valuable structural information, only X-ray crystallography can deliver a definitive atomic-resolution 3D model.

Comparative Structural Analysis of this compound Derivatives

The first example is 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one , a complex heterocyclic system where a nitro-substituted benzisothiazolinone core is present. The second, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine , features a thiazolopyridine core with a nitrophenyl substituent at the 2-position.

The crystallographic data for these compounds are summarized in the table below, allowing for a direct comparison of their key structural parameters.

Parameter2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one[1]2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine[2]
Molecular Formula C₁₅H₁₅F₃N₂O₃SC₁₂H₇N₃O₂S
Molecular Weight 360.35 g/mol 257.27 g/mol
Crystal System MonoclinicMonoclinic
Space Group I2/aP2₁/n
Unit Cell Dimensions a = 18.2933(4) Å, b = 7.7884(2) Å, c = 21.3995(5) Å, β = 107.034(1)°a = 9.5596(2) Å, b = 9.8733(2) Å, c = 11.5606(3) Å, β = 98.122(2)°
Volume (ų) 2914.5(1)1080.20(4)
Z 84
Key Structural Features - Benzisothiazolinone core is nearly planar. - Cyclohexyl group in a chair conformation. - Intramolecular N—S⋯O chalcogen bond observed.- Thiazolopyridine ring system is planar. - Dihedral angle between the thiazolopyridine and benzene rings is 3.94(6)°. - Nitro group is rotated by 7.6(2)° from the benzene ring plane.

This comparison highlights how X-ray crystallography provides precise details on molecular conformation, planarity, and intermolecular interactions, which are crucial for understanding the compound's behavior in a biological system. For instance, the planarity of the ring systems and the dihedral angles between different molecular fragments are key determinants of how a molecule can interact with a protein's binding site.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of novel compounds. Below are generalized procedures for the synthesis of this compound derivatives and their structural confirmation by single-crystal X-ray crystallography.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving the construction of the thiazole ring followed by nitration, or the use of a pre-nitrated building block. A common method is the Hantzsch thiazole synthesis, followed by a nitration step.

  • Synthesis of the Thiazole Ring: A typical procedure involves the reaction of an α-haloketone with a thioamide. For 2-aminothiazole derivatives, thiourea is commonly used. The reaction is often carried out in a suitable solvent like ethanol and may be heated to reflux to ensure completion.

  • Nitration: The synthesized thiazole derivative is then subjected to nitration. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.

  • Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography to yield the pure this compound derivative. The purity of the compound is then confirmed by techniques like melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Single-Crystal X-ray Crystallography Protocol

The definitive structural elucidation is achieved through single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Crystals of the purified this compound derivative can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., chloroform/heptane).[1] Other techniques include vapor diffusion and slow cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and thermal parameters.

Workflow for Structure Confirmation

The logical progression from a synthesized compound to its confirmed three-dimensional structure is a critical workflow in chemical research. The following diagram, generated using the DOT language, illustrates this process for this compound derivatives.

G Workflow for the Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis and Purification cluster_crystallography X-ray Crystallography cluster_confirmation Structure Confirmation synthesis Synthesis of this compound Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystal_growth Single Crystal Growth spectroscopy->crystal_growth Purity Confirmed data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Confirmed 3D Molecular Structure structure_solution->final_structure

Caption: A flowchart illustrating the key stages from synthesis to the final 3D structure confirmation of this compound derivatives using X-ray crystallography.

References

Performance Benchmark of 2-Nitrothiazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Nitrothiazole-based compounds against various biological targets. The information herein is supported by experimental data from peer-reviewed literature, offering insights into their anticancer, antimicrobial, and enzyme-inhibiting activities.

Data Presentation: Performance Comparison

The biological activity of this compound and related 2-aminothiazole derivatives is highly dependent on the specific substitutions on the thiazole ring. The following tables summarize the in vitro activity of selected compounds, providing a basis for comparative analysis.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
Compound ID/ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazolyl Pyridines A549 (Lung)0.452Doxorubicin0.460
2-Amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) K563 (Leukemia)16.3Dasatinib11.08
MCF-7 (Breast)21.6Dasatinib< 1
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27) HeLa (Cervical)1.6 ± 0.8--
4-Thiazolidinone derivative (Compound 2h) MOLT-4 (Leukemia)< 0.01--
SW-620 (Colon)< 0.01--
SF-539 (CNS)< 0.01--
SK-MEL-5 (Melanoma)< 0.01--
3-Nitrophenylthiazolyl derivative (Compound 4d) MDA-MB-231 (Breast)1.21Sorafenib1.18

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of Nitrothiazole and Thiazole Derivatives
Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Nitrothiazole derivatives Anaerobic BacteriaExtremely lowClindamycin, Ampicillin, Tetracycline-
2-Phenylacetamido-thiazole derivative (Compound 16) Bacillus subtilis1.56 - 6.25--
Staphylococcus aureus1.56 - 6.25--
Escherichia coli1.56 - 6.25--
Pseudomonas aeruginosa1.56 - 6.25--
Mannich Base Nitrothiazole Derivatives (Compounds 9 & 10) Mycobacterium tuberculosis<0.244 (MIC90)--
Nitazoxanide Analogues (Head group 9) Helicobacter pyloriEquipotent or more active than NitazoxanideNitazoxanide-
Campylobacter jejuniEquipotent or more active than NitazoxanideNitazoxanide-
Clostridium difficileEquipotent or more active than NitazoxanideNitazoxanide-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[1]

Table 3: Enzyme Inhibitory Activity of 2-Amino-5-nitrothiazole Derivatives
Compound IDTarget EnzymeIC50 (µM)Inhibition Type
Compound 4 MAO-B0.212Competitive, Reversible
Compound 21 AChE0.264Mixed, Reversible
Compound 17 BuChE0.024Mixed, Reversible

MAO-B: Monoamine Oxidase B; AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. The following sections outline common methodologies for the biological evaluation of this compound-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Materials:

  • This compound compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[1]

Materials:

  • This compound compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Test Compound: Prepare a stock solution of the this compound compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in sterile MHB to achieve a range of concentrations.[1]

  • Preparation of Inoculum: From a fresh agar plate (18-24 hours old), suspend several colonies of the test microorganism in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Inoculation: Add 50 µL of the prepared inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a method for screening compounds for their ability to inhibit the COX-2 enzyme.

Materials:

  • Purified recombinant human COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (co-factor)

  • Arachidonic Acid (substrate)

  • This compound compound

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Detection reagent (e.g., Amplex™ Red)

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted COX-2 enzyme to each well (except for the background control).

  • Inhibitor Addition: Add the this compound compound at various concentrations to the test wells. Add the positive control inhibitor and a solvent control to their respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Immediately read the fluorescence intensity (or absorbance, depending on the detection method) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the enzyme control and calculate the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of This compound Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan Crystals mtt_add->formazan_sol readout Measure Absorbance at 570nm formazan_sol->readout calc Calculate % Viability & IC50 readout->calc

pfor_inhibition_pathway Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Binds to TPP Thiamine Pyrophosphate (TPP) (Cofactor) TPP->PFOR Cofactor for AcetylCoA Acetyl-CoA PFOR->AcetylCoA Catalyzes conversion to Energy Energy Metabolism AcetylCoA->Energy Nitazoxanide Nitazoxanide (this compound derivative) Nitazoxanide->PFOR Inhibits

cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Nitrothiazole This compound Compound Nitrothiazole->COX2 Inhibits

References

Cross-Validation of Analytical Methods for 2-Nitrothiazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Nitrothiazole is critical for ensuring product quality and safety. The selection of a suitable analytical method is a pivotal decision in the drug development process. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The following sections present a comparative summary of the performance of these methods, based on validation data from a closely related novel aminothiazole compound.[1][2][3] Detailed experimental protocols and a visual representation of the cross-validation workflow are also provided to aid in the selection and implementation of the most appropriate analytical strategy for your research needs.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of an analytical method is evaluated based on several key validation parameters. The table below summarizes the quantitative data for HPLC-UV and LC-MS/MS methods for the analysis of a novel aminothiazole, serving as a representative comparison for this compound quantification.

Validation Parameter HPLC-UV Method LC-MS/MS Method
Linearity Range 0.5, 1, 1.5 mg/mL (concentrations tested)[1]1.25–1250 ng/mL[1][2][3]
Correlation Coefficient (r²) Not explicitly stated> 0.997[1]
Accuracy (% Recovery) Assessed at 50%, 100%, and 150% of the working standard concentration[1]Evaluated across the linear range[1][2][3]
Precision (%RSD) Evaluated for system suitability[1]Intra- and inter-day precision assessed[1][2][3]
Limit of Quantification (LOQ) Not explicitly stated1.25 ng/mL[1]
Specificity/Selectivity Method validated for specificity[1]High selectivity achieved with MRM mode[1][2][3]
Instrumentation Waters Alliance HPLC with UV Detector[1]LC system coupled with a mass spectrometer[1]
Run Time Not explicitly stated5.0 min[1]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following are representative protocols for the quantification of a novel aminothiazole, which can be adapted for this compound analysis.

HPLC-UV Method

This method is suitable for the quantification of the analyte in analytical solutions.

  • Instrumentation : Waters Alliance HPLC system with a Waters 2487 dual λ absorbance detector.[1]

  • Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase : Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV detection at 272 nm.[1]

  • Data Acquisition : Empower 3 Software.[1]

  • Sample Preparation : The analyte was dissolved in a suitable diluent to prepare solutions at concentrations of 0.5, 1, and 1.5 mg/mL.[1]

LC-MS/MS Method

This bioanalytical method is designed for the quantification of the analyte in a biological matrix such as rat plasma.

  • Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.[1]

  • Column : Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[1][2]

  • Mobile Phase : Isocratic elution with a mobile phase consisting of 85 parts of a 5 mM ammonium formate solution with 0.1% v/v formic acid and 15 parts of a 95:5% v/v mixture of acetonitrile and methanol.[1]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Ionization Mode : Electrospray ionization (ESI) in positive mode.[3]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[1][2][3]

  • Data Acquisition : Analyst® software.[1]

  • Sample Preparation : Protein precipitation was used to extract the analyte from plasma samples.[1][2]

Mandatory Visualization

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for the quantification of this compound.

Cross-Validation Workflow cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation Study cluster_2 Conclusion A Develop HPLC-UV Method B Validate HPLC-UV Method (Linearity, Accuracy, Precision, etc.) A->B C Develop LC-MS/MS Method D Validate LC-MS/MS Method (Linearity, Accuracy, Precision, etc.) C->D E Prepare Standard & QC Samples F Analyze Samples by HPLC-UV E->F G Analyze Samples by LC-MS/MS E->G H Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->H G->H I Method Performance Assessment H->I J Selection of Optimal Method I->J

Caption: A flowchart illustrating the cross-validation process for analytical methods.

References

A Comparative Analysis of the Biological Activity of 2-Amino-5-Nitrothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-nitrothiazole scaffold is a cornerstone in the development of various therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological performance of several 2-amino-5-nitrothiazole analogs, with a focus on their antimicrobial, antiparasitic, and anticancer properties. The information herein is supported by experimental data from peer-reviewed studies to aid in the evaluation and future development of this promising class of compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of selected 2-amino-5-nitrothiazole analogs against various targets. This data provides a basis for a comparative assessment of their potency.

Antimicrobial and Antiparasitic Activity

The antimicrobial and antiparasitic activities of 2-amino-5-nitrothiazole analogs, particularly derivatives of Nitazoxanide (NTZ), have been extensively studied.[1] The primary mechanism of action for many of these compounds is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic metabolism in various pathogens.[1]

Compound/AnalogTarget OrganismAssay TypeActivity Metric (µg/mL or µM)Reference
Nitazoxanide (NTZ) Helicobacter pyloriMIC1[1]
Campylobacter jejuniMIC0.5[1]
Clostridium difficileMIC0.25[1]
Analog 3a Helicobacter pyloriMIC0.5[1]
Campylobacter jejuniMIC0.25[1]
Clostridium difficileMIC0.125[1]
Analog 3b Helicobacter pyloriMIC1[1]
Campylobacter jejuniMIC0.5[1]
Clostridium difficileMIC0.25[1]
Analog 9a Helicobacter pyloriMIC0.25[1]
Campylobacter jejuniMIC0.125[1]
Clostridium difficileMIC0.06[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Recent research has explored the potential of 2-amino-5-nitrothiazole derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of their in vitro potency.

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
Semicarbazone Analog 4 MAO-BInhibition Assay0.088[2]
Semicarbazone Analog 5 MAO-BInhibition Assay0.076[2]
Semicarbazone Analog 6 MAO-BInhibition Assay0.069[2]
Ciminalum-thiazolidinone hybrid 2h Leukemia (MOLT-4, SR)GI50< 0.01 - 0.02[3]
Colon cancer (SW-620)GI50< 0.01 - 0.02[3]
CNS cancer (SF-539)GI50< 0.01 - 0.02[3]
Melanoma (SK-MEL-5)GI50< 0.01 - 0.02[3]

IC50: Half-maximal Inhibitory Concentration; GI50: Growth Inhibition of 50%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[4][5]

Materials:

  • Mueller-Hinton Broth (MHB)[6]

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Test compounds (2-amino-5-nitrothiazole analogs)

  • Positive control antibiotic

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.[5]

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.[4]

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (2-amino-5-nitrothiazole analogs)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[9]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of 2-amino-5-nitrothiazole analogs.

PFOR_Inhibition cluster_pathway PFOR Enzyme Catalytic Cycle cluster_inhibition Inhibition by 2-Amino-5-Nitrothiazole Analog Pyruvate Pyruvate PFOR_Active PFOR (Active Enzyme) Pyruvate->PFOR_Active Binds to TPP Thiamine Pyrophosphate (TPP) TPP->PFOR_Active Cofactor Hydroxyethyl_TPP Hydroxyethyl-TPP Intermediate PFOR_Active->Hydroxyethyl_TPP Decarboxylation Ferredoxin_red Ferredoxin (Reduced) PFOR_Active->Ferredoxin_red Electron Transfer PFOR_Inactive PFOR (Inactive) PFOR_Active->PFOR_Inactive Acetyl_CoA Acetyl-CoA Hydroxyethyl_TPP->Acetyl_CoA Acetyl group transfer Metabolic Pathways Metabolic Pathways Ferredoxin_ox Ferredoxin (Oxidized) Ferredoxin_ox->PFOR_Active Electron Acceptor Other cellular processes Other cellular processes CoA Coenzyme A CoA->Hydroxyethyl_TPP Analog 2-Amino-5-Nitrothiazole Analog Analog->PFOR_Active Binds to active site

Inhibition of the Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway by 2-amino-5-nitrothiazole analogs.

MIC_Workflow start Start prep_compounds Prepare serial dilutions of 2-amino-5-nitrothiazole analogs start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well plate containing compound dilutions prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Read results visually or with a plate reader incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of analogs seed_cells->treat_cells incubation_treatment Incubate for 24-72 hours treat_cells->incubation_treatment add_mtt Add MTT reagent to each well incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for the MTT cytotoxicity assay.

References

Evaluating the Efficacy of 2-Amino-5-nitrothiazole in Specific Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic utility of nitrothiazole derivatives is a cornerstone in the development of various pharmaceuticals, dyes, and agrochemicals. Among these, 2-Amino-5-nitrothiazole stands out as a critical building block, primarily recognized for its role as a key precursor to the broad-spectrum antiparasitic drug Nitazoxanide. This guide provides an objective comparison of the performance of 2-Amino-5-nitrothiazole in key synthetic transformations, supported by experimental data, to aid researchers in evaluating its efficacy against alternative synthetic strategies.

I. Synthesis of Nitazoxanide and its Analogs

The most prominent application of 2-Amino-5-nitrothiazole is in the synthesis of Nitazoxanide. The core of this transformation involves the acylation of the amino group of 2-Amino-5-nitrothiazole with a salicylic acid derivative. Various methods have been developed to optimize this reaction, with differences in coupling agents, solvents, and reaction conditions leading to varying yields and purities.

Comparative Analysis of Nitazoxanide Synthesis Methods

The following table summarizes different methodologies for the synthesis of Nitazoxanide, highlighting the role of 2-Amino-5-nitrothiazole as the key starting material. While direct replacements for 2-Amino-5-nitrothiazole in the synthesis of the core nitrothiazole ring of Nitazoxanide are not commonly reported, the "alternatives" presented below refer to different coupling strategies to achieve the final product.

MethodReagents/CatalystsSolventReaction TimeTemperature (°C)Yield (%)Reference
Method 1: Acyl Chloride with Triethylamine o-Acetylsalicyloyl chloride, TriethylamineDichloromethane2 hours40-5085[1]
Method 2: Acyl Chloride with Triethylamine o-Acetylsalicyloyl chloride, TriethylamineAnhydrous AcetoneNot specified24-26~75[2][3]
Method 3: Carbodiimide Coupling Acetylsalicylic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)TetrahydrofuranNot specifiedNot specifiedNot specified[4]
Method 4: CDI Coupling Acetylsalicylic acid, N,N'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP)Anhydrous Tetrahydrofuran24 hoursRefluxNot specified[5][6]
Method 5: HATU Coupling Acetylsalicylic acid, 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), 1-Hydroxybenzotriazole (HOBt)Anhydrous DMF10 hoursRoom Temp36[5][6]
Method 6: Triphosgene Carboxylic acid, TriphosgeneNot specifiedNot specifiedNot specifiedImproved yields (e.g., 7% to 63%)[2]
Experimental Protocols

Method 1: Acylation with o-Acetylsalicyloyl Chloride and Triethylamine

  • Materials: 2-Amino-5-nitrothiazole (13.78 g, 0.095 mol), o-acetylsalicyloyl chloride (27.55 g, 0.19 mol), triethylamine (19.19 g, 0.19 mol), dichloromethane (460 ml), water (200 ml).[1]

  • Procedure:

    • To a 500 ml four-neck flask, add 2-Amino-5-nitrothiazole, o-acetylsalicyloyl chloride, and dichloromethane.[1]

    • Stir the mixture and add triethylamine dropwise.[1]

    • After the addition is complete, heat the reaction mixture to 40-50°C for 2 hours.[1]

    • Monitor the reaction completion by HPLC.[1]

    • Add water dropwise and stir for 1 hour to induce crystallization.[1]

    • Filter the solid, wash with water, and dry to obtain Nitazoxanide.[1]

  • Yield: 24.81 g (85%).[1]

Method 4: Coupling with N,N'-Carbonyldiimidazole (CDI)

  • Materials: Acetylsalicylic acid (20 g), anhydrous tetrahydrofuran (200 ml), 4-Dimethylaminopyridine (DMAP, 1.0 g), N,N'-Carbonyldiimidazole (CDI, 29 g), 2-Amino-5-nitrothiazole (13 g), saturated sodium bicarbonate solution, water, ethanol, DMF, methanol.[5][6]

  • Procedure:

    • Add acetylsalicylic acid and DMAP to anhydrous tetrahydrofuran.[5][6]

    • Add CDI in batches at room temperature and stir for 2-3 hours.[5][6]

    • Cool the mixture to 0-5°C and add a solution of 2-Amino-5-nitrothiazole in tetrahydrofuran dropwise.[5][6]

    • After addition, raise the temperature and reflux for 24 hours.[5][6]

    • Cool to room temperature and filter.

    • Wash the filter cake with saturated sodium bicarbonate solution and then with water.[5][6]

    • Rinse with ethanol to obtain the crude product.[5][6]

    • Recrystallize from DMF and methanol to obtain pure Nitazoxanide.[5][6]

  • Yield: 11.3 g.[5][6]

Visualizing the Synthesis of Nitazoxanide

G General Workflow for Nitazoxanide Synthesis A 2-Amino-5-nitrothiazole C Coupling Reaction A->C B Acetylsalicylic Acid Derivative (e.g., o-Acetylsalicyloyl chloride) B->C G Purification (Crystallization) C->G D Nitazoxanide E Base (e.g., Triethylamine) E->C F Solvent (e.g., Dichloromethane) F->C G->D

Caption: General workflow for the synthesis of Nitazoxanide.

II. Synthesis of Azo Dyes

2-Amino-5-nitrothiazole is a valuable diazo component in the synthesis of heterocyclic azo dyes, which are used for dyeing polyester fibers. The electron-withdrawing nitro group on the thiazole ring enhances the electrophilicity of the resulting diazonium salt, leading to efficient coupling with various aromatic compounds.

Comparative Data for Azo Dye Synthesis

The following table provides a comparison of the synthesis of azo dyes using 2-Amino-5-nitrothiazole and an alternative amino-heterocycle, 2-Amino-1,3,4-thiadiazole-2-thiol, highlighting the differences in yield and absorption maxima.

Diazo ComponentCoupling ComponentYield (%)λmax (nm)Reference
2-Amino-5-nitrothiazole Substituted anilines80-85Not specified[7]
2-Amino-1,3,4-thiadiazole-2-thiol 2-Aminobenzonitrile30351[8]
2-Amino-1,3,4-thiadiazole-2-thiol 2-Naphthol42489[8]
2-Amino-1,3,4-thiadiazole-2-thiol Resorcinol49583, 777[8]
Experimental Protocol for Azo Dye Synthesis
  • Materials: 2-Amino-5-nitrothiazole, sodium nitrite, sulfuric acid, coupling component (e.g., substituted aniline), acetic acid, sodium acetate solution.[7][8]

  • Procedure:

    • Diazotization: Dissolve 2-Amino-5-nitrothiazole in a mixture of acetic acid and sulfuric acid. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in sulfuric acid dropwise while maintaining the temperature below 5°C. Stir for an additional 10-30 minutes to ensure complete formation of the diazonium salt.[7][8]

    • Coupling: In a separate flask, dissolve the coupling component in acetic acid. Cool this solution to 0-5°C. Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.[7]

    • Continue stirring at 0-5°C for 1-2 hours.[7]

    • Adjust the pH to 4-5 with a 10% sodium acetate solution to precipitate the dye.[7]

    • Filter the precipitated dye, wash with water until acid-free, and dry.[7]

  • Yield: Typically 80-85% for couplings with N-alkylanilines.[7]

Visualizing the Azo Dye Synthesis Workflow

G Azo Dye Synthesis Workflow A 2-Amino-5-nitrothiazole B Diazotization (NaNO2, H2SO4, 0-5°C) A->B C Thiazole Diazonium Salt B->C E Azo Coupling (0-5°C) C->E D Coupling Component (e.g., Substituted Aniline) D->E F Azo Dye E->F

Caption: Workflow for the synthesis of azo dyes from 2-Amino-5-nitrothiazole.

III. Role in Agrochemicals

2-Amino-5-nitrothiazole serves as an intermediate in the synthesis of certain fungicides.[9] The nitrothiazole moiety can be incorporated into more complex molecules that exhibit antifungal properties, contributing to crop protection and food security.[9] However, detailed quantitative data and specific, publicly available synthetic protocols for these transformations are less common compared to its pharmaceutical applications. The general synthetic strategies often involve the modification of the amino group, similar to the synthesis of Nitazoxanide, to append other functional moieties that enhance fungicidal activity.

IV. Mechanism of Action of Nitazoxanide

The efficacy of Nitazoxanide, the primary product derived from 2-Amino-5-nitrothiazole, stems from its ability to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various protozoa and bacteria.[10] This targeted inhibition provides a selective advantage, as the equivalent enzyme in mammals, pyruvate dehydrogenase, is not sensitive to the drug.

Visualizing the PFOR Inhibition Pathway

G Mechanism of PFOR Inhibition by Nitazoxanide cluster_0 Anaerobic Parasite/Bacteria Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA (Energy Metabolism) PFOR->AcetylCoA Catalysis Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Inhibition

Caption: Inhibition of PFOR by Nitazoxanide disrupts energy metabolism.

Conclusion

2-Amino-5-nitrothiazole is a highly effective and versatile reagent, particularly in the synthesis of the antiparasitic drug Nitazoxanide and various azo dyes. Its performance, in terms of yield and reactivity, is well-documented, with multiple synthetic routes available to suit different laboratory and industrial settings. While direct alternatives to 2-Amino-5-nitrothiazole as a starting material are not prevalent in the literature for these specific applications, a variety of coupling methods and reaction conditions can be employed to optimize the synthesis of the final products. The choice of a particular synthetic strategy will depend on factors such as desired yield, cost of reagents, and scalability. The continued exploration of the reactivity of 2-Amino-5-nitrothiazole holds promise for the development of new therapeutic agents and functional materials.

References

A Head-to-Head Comparison of Catalysts for 2-Nitrothiazole Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The transformation of 2-nitrothiazole, particularly its reduction to the versatile building block 2-aminothiazole, is a critical reaction in the synthesis of a wide range of pharmaceuticals and specialty chemicals. The efficiency and selectivity of this reduction are highly dependent on the catalyst employed. This guide offers an objective comparison of various catalytic systems for reactions involving this compound, with a focus on its reduction, supported by experimental data from the literature to assist researchers, scientists, and drug development professionals in catalyst selection and methods development.

Catalyst Performance Comparison

The choice of a catalyst for the reduction of this compound is a balance of factors including catalytic activity, selectivity, cost, and the mildness of reaction conditions. While direct head-to-head comparisons for this compound are not extensively documented in a single source, a comparative analysis can be constructed from the broader literature on nitroaromatic reduction and the synthesis of 2-aminothiazoles. The following table summarizes the performance of various catalysts in these related reactions, providing a strong indication of their potential for this compound reduction.

CatalystReactant(s) & ConditionsReaction TimeYield (%)Key Advantages
Noble Metal Catalysts
Palladium on Carbon (Pd/C)Aromatic/aliphatic nitro compounds, H₂ gasVariableHighHigh efficiency for nitro group reduction.[1]
Raney NickelAromatic/aliphatic nitro compounds, H₂ gasVariableHighEffective for nitro group reduction and useful when dehalogenation is a concern.[1]
Non-Noble Metal Catalysts
Iron (Fe) in Acidic MediaAromatic nitro compounds, Acid (e.g., Acetic Acid)VariableGoodMild conditions, suitable for substrates with other reducible groups.[1]
Zinc (Zn) in Acidic MediaAromatic nitro compounds, Acid (e.g., Acetic Acid)VariableGoodMild conditions, tolerant of other reducible functional groups.[1]
Cerium Oxide Nanoparticles (CeO₂ NPs)2-nitroaniline, Microwave irradiation60 seconds99.12%Extremely rapid and efficient under microwave irradiation.[2]
V₂O₅/TiO₂ (Photocatalyst)Nitro compounds, Hydrazine hydrate, Blue LED irradiationVariableGood-ExcellentGreen, visible-light-driven method at ambient temperature.
Alternative Catalytic Systems
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable and reusable for 2-aminothiazole synthesis.
Silica Supported Tungstosilicic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesNot Specified79-90%Reusable and effective under conventional heating and ultrasound for 2-aminothiazole synthesis.
Aqueous Neem Leaf ExtractPhenacyl bromide derivative, Thiourea, Water45 minHighGreen, room temperature synthesis of 2-aminothiazoles.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of catalytic experiments. Below are selected protocols for catalytic systems relevant to the synthesis of 2-aminothiazoles, which can be adapted for the reduction of this compound.

Protocol 1: Reduction of a Nitroaromatic using Cerium Oxide Nanocatalyst under Microwave Irradiation (Adapted for this compound)

This protocol is based on the highly efficient reduction of 2-nitroaniline.[2]

  • Catalyst Preparation: Cerium Oxide nanoparticles (CeO₂ NPs) are synthesized via a chemical precipitation method using sodium hydroxide as the reducing agent.

  • Reaction Setup: In a microwave reactor vessel, add this compound (1 mmol) dissolved in a suitable solvent (e.g., water or ethanol).

  • Catalyst Addition: Disperse the CeO₂ nanocatalyst in the reaction mixture.

  • Reaction: Subject the mixture to microwave irradiation (e.g., at a power and temperature optimized for the substrate) for approximately 60 seconds.

  • Work-up: After the reaction, the catalyst can be separated by centrifugation or filtration. The product, 2-aminothiazole, can be isolated from the solution by solvent evaporation and purified if necessary.

  • Catalyst Recycling: The recovered CeO₂ nanocatalyst can be washed, dried, and reused for subsequent reactions.

Protocol 2: Synthesis of 2-Aminothiazole using a Magnetically Separable Catalyst (Ca/4-MePy-IL@ZY-Fe₃O₄)

This protocol describes the synthesis of 2-aminothiazoles from acetophenone derivatives and can be considered as an alternative pathway.

  • Intermediate Formation: A mixture of an acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes to form the α-haloketone intermediate. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Thiazole Ring Formation: Upon completion of the first step, thiourea (1.0 mmol) is added to the reaction mixture.

  • Reaction: The mixture is stirred at 80°C, with the reaction progress monitored by TLC.

  • Catalyst Separation: After the reaction is complete, the nanocatalyst is separated from the solution using an external magnet.

  • Product Isolation: A 10% sodium bicarbonate solution is added to neutralize the mixture. The resulting solid product is filtered, washed with water, and dried.

Protocol 3: Green Synthesis of 2-Aminothiazoles using Aqueous Neem Leaf Extract

This protocol outlines an environmentally friendly method for 2-aminothiazole synthesis.

  • Reaction Setup: To a solution of a phenacyl bromide derivative (1 mmol) in 5 mL of water, add thiourea (1.2 mmol).

  • Catalyst Addition: Add aqueous neem leaf extract (1 mL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 45 minutes. Monitor the completion of the reaction by TLC.

  • Product Isolation: The solid product formed is collected by filtration, washed with water, and dried. This method often yields a product of high purity without the need for column chromatography.

Reaction Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental processes can provide a clearer understanding of the catalytic transformations.

G General Reaction Pathway for Catalytic Reduction of this compound cluster_catalyst Catalyst Surface This compound This compound Intermediate_1 Nitroso-thiazole This compound->Intermediate_1 +2e-, +2H+ Intermediate_2 N-Thiazolylhydroxylamine Intermediate_1->Intermediate_2 +2e-, +2H+ 2-Aminothiazole 2-Aminothiazole Intermediate_2->2-Aminothiazole +2e-, +2H+ -H2O Catalyst Catalyst (e.g., Pd, Ni, Fe, CeO2) H_source Hydrogen Source (H2, Hydrazine, etc.)

Caption: A generalized reaction pathway for the catalytic reduction of a nitro group to an amine, as applied to this compound.

G Experimental Workflow for Catalyst Performance Evaluation start Start prep Prepare Reactants and Catalyst start->prep reaction Perform Catalytic Reaction (Varying conditions: T, t, catalyst loading) prep->reaction monitor Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitor workup Reaction Work-up and Product Isolation monitor->workup Reaction Complete analysis Analyze Product (Yield, Purity, Characterization) workup->analysis recycle Catalyst Recovery and Recycling Test workup->recycle Reuse Catalyst end End analysis->end recycle->reaction Reuse Catalyst

Caption: A generalized experimental workflow for benchmarking the performance of catalysts in 2-aminothiazole synthesis.

References

Independent verification of the reported properties of 2-Nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported properties of 2-Nitrothiazole. Due to the limited publicly available experimental data on this specific isomer, this document will also draw comparisons with the more extensively studied 2-amino-5-nitrothiazole to provide a broader context within the nitrothiazole chemical class.

Physicochemical Properties: A Tale of Two Thiazoles

A direct comparison of the fundamental physicochemical properties of this compound and its well-documented analogue, 2-amino-5-nitrothiazole, reveals differences that can influence their behavior in biological and chemical systems. The available data, primarily from computational models and basic experimental characterization, is summarized below.

PropertyThis compound2-amino-5-nitrothiazole
Molecular Formula C₃H₂N₂O₂SC₃H₃N₃O₂S
Molecular Weight 130.13 g/mol [1]145.14 g/mol [2]
Appearance Data not availableGreenish-yellow to orange-yellow fluffy powder or a brown chunky powder.[2][3]
Melting Point Data not available195-200 °C (decomposes)[3][4]
Solubility Data not availableSlightly soluble in water. Soluble in 95% ethanol and diethyl ether; insoluble in chloroform.[4]
IUPAC Name 2-nitro-1,3-thiazole[1]5-nitro-1,3-thiazol-2-amine[2]

Biological Activity and Mechanism of Action: A Significant Data Gap

There is a notable lack of specific experimental data on the biological activity and mechanism of action of this compound in the public domain. In contrast, 2-amino-5-nitrothiazole and its derivatives have been the subject of numerous studies, particularly in the context of antimicrobial and antiparasitic drug discovery.

2-amino-5-nitrothiazole is a key intermediate in the synthesis of the broad-spectrum antiparasitic drug Nitazoxanide.[5][6] The mechanism of action for Nitazoxanide and related 2-amino-5-nitrothiazole analogues is understood to involve the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various pathogens.[7]

Given the structural similarities, it is plausible that this compound could exhibit some biological activity, potentially as a radiosensitizer or as an antimicrobial agent, as has been suggested for nitroheterocyclic compounds in general.[2] However, without experimental verification, this remains speculative.

Experimental Protocols

Due to the absence of detailed experimental studies on this compound, this section provides a generalized workflow for the synthesis of nitrothiazole derivatives, which would be a prerequisite for any further investigation of its properties.

General Synthesis Workflow for Nitrothiazoles

synthesis_workflow General Synthesis Workflow for Nitrothiazoles start Starting Material (e.g., 2-aminothiazole) nitration Nitration (e.g., HNO3/H2SO4) start->nitration Introduce nitro group workup Reaction Work-up (Quenching, Extraction) nitration->workup Isolate crude product purification Purification (Crystallization, Chromatography) workup->purification Remove impurities characterization Characterization (NMR, MS, etc.) purification->characterization Verify structure and purity end Pure Nitrothiazole Derivative characterization->end

Caption: A generalized workflow for the synthesis of nitrothiazole derivatives.

Comparative Analysis and Future Outlook

The direct, independent verification of the reported properties of this compound is severely hampered by the lack of published experimental data. The information available is largely computational or inferred from the broader class of nitrothiazoles.

data_comparison Data Availability Comparison cluster_2NT This compound cluster_2A5NT 2-amino-5-nitrothiazole physchem_2NT Basic Physicochemical Data (Computational) compare Comparison physchem_2NT->compare bio_2NT Biological Activity Data (Largely Unavailable) bio_2NT->compare mech_2NT Mechanism of Action (Not Elucidated) mech_2NT->compare physchem_2A5NT Extensive Physicochemical Data (Experimental) physchem_2A5NT->compare bio_2A5NT Well-Documented Biological Activity (Antimicrobial, Antiparasitic) bio_2A5NT->compare mech_2A5NT Established Mechanism of Action (PFOR Inhibition) mech_2A5NT->compare

Caption: A logical diagram illustrating the disparity in available data between this compound and 2-amino-5-nitrothiazole.

To move forward, a systematic experimental investigation of this compound is required. This would involve:

  • Synthesis and Purification: Following a validated synthetic protocol to obtain a pure sample of this compound.

  • Physicochemical Characterization: Experimental determination of melting point, solubility, and spectroscopic properties.

  • Biological Screening: A broad-based screening to identify any potential antimicrobial, antiparasitic, or other biological activities.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies would be needed to elucidate its mechanism of action.

This foundational research is essential to determine if this compound holds any promise as a lead compound or a valuable chemical intermediate, similar to its more studied counterparts. Without such data, its properties remain largely unverified and its potential untapped.

References

Safety Operating Guide

Proper Disposal of 2-Nitrothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the proper disposal of 2-nitrothiazole based on information for similar nitro and thiazole compounds. A specific Safety Data Sheet (SDS) for this compound was not located in the initial search. Therefore, it is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to your location and circumstances.

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental responsibility. This compound, due to its nitro group and thiazole ring, should be handled as a hazardous substance. The primary method for disposal is through an approved hazardous waste disposal service.[1] Under no circumstances should it be disposed of down the drain.[1][2]

Hazard Assessment

While a specific hazard profile for this compound is not detailed in the provided search results, the hazards can be inferred from related compounds such as 2-amino-5-nitrothiazole and other thiazole derivatives. These compounds are generally considered hazardous.

Table 1: Summary of Potential Hazards based on Related Compounds

Hazard CategoryDescription of Potential HazardPrecautionary Actions
Health Hazards Harmful if swallowed.[3][4][5] May cause skin and eye irritation.[1][3][6][7] Some nitro compounds are suspected of causing genetic defects or cancer.[4] May cause respiratory irritation.[1][7][8]Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][7][9] Do not eat, drink, or smoke when handling.[3]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1][9] Nitroaromatic compounds are known pollutants.[2]Avoid release to the environment.[1]
Physical/Chemical Hazards Thermal decomposition can lead to the release of toxic gases and vapors, such as nitrogen oxides and sulfur oxides.[1]Store away from heat and incompatible materials.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation and collection of this compound waste for professional disposal.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile).[9]

  • Safety goggles and a face shield.[9]

  • A lab coat and closed-toe shoes.[9]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated materials like weighing paper, gloves, and absorbent pads, in a designated, compatible, and clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled liquid hazardous waste container.[1]

    • Do not mix with other waste streams to avoid incompatible chemical reactions.[10]

3. Container Management:

  • Use a sturdy, leak-proof container that is chemically compatible with this compound.[10]

  • Keep the container tightly closed at all times, except when adding waste.[3][10]

  • The container must be clearly labeled with:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound" .[3][10]

    • The approximate concentration and volume of the waste.[3]

    • The date when waste was first added to the container.[3]

    • Prominent hazard warnings (e.g., "Toxic," "Flammable" if applicable).[3]

4. Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area.[3]

  • The storage area should be cool, dry, and well-ventilated.[9]

  • Store away from incompatible materials such as oxidizing agents and strong acids.[9]

5. Professional Disposal:

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.[10]

  • The waste must be disposed of in accordance with all national and local regulations through a licensed professional waste disposal service.[10]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[3]

  • Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[3]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3][9] Do not use combustible materials like paper towels for initial absorption.[3]

  • Collection: Carefully collect the absorbed material and contaminated debris and place it into a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3] All materials used for cleanup, including gloves and wipes, must be collected as hazardous waste.[3]

  • Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[3]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Spill Event A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Appropriate Hazardous Waste Container B->C D Collect Solid Waste in Solid Waste Container C->D E Collect Liquid Waste in Liquid Waste Container C->E F Label Container Correctly: 'Hazardous Waste', Chemical Name, Concentration, Date D->F E->F G Keep Container Tightly Closed F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Professional Disposal H->I J Waste Picked Up by Licensed Disposal Service I->J Spill Spill Occurs Spill_Evacuate Evacuate & Ventilate Spill->Spill_Evacuate Spill_Contain Contain with Inert Absorbent Spill_Evacuate->Spill_Contain Spill_Collect Collect as Hazardous Waste Spill_Contain->Spill_Collect Spill_Decon Decontaminate Area Spill_Collect->Spill_Decon Spill_Report Report to Supervisor & EHS Spill_Decon->Spill_Report

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Nitrothiazole. The information is intended to supplement, not replace, formal safety training and institutional protocols.

Hazard Identification and Precautionary Measures

While specific toxicological data for this compound is limited, related nitro-aromatic compounds are often associated with skin, eye, and respiratory irritation, and may be harmful if ingested or absorbed through the skin. Some nitro compounds also have the potential for mutagenic effects. Therefore, a cautious approach is warranted.

Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential HazardRecommended Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid all routes of exposure. Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side shields or chemical safety goggles.
Respiratory Sensitization Dust may cause respiratory tract irritation.Handle as a powder in a manner that avoids dust generation. Use a respirator if ventilation is inadequate.
Carcinogenicity/Mutagenicity Data not available; some related compounds are suspected mutagens.Handle with caution as a potential mutagen. Minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is recommended, especially when handling the powder.To prevent inhalation of dust and vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risk of exposure and contamination.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before starting work.

2. Weighing and Aliquoting (for solid form):

  • Perform all weighing operations within a chemical fume hood or a balance enclosure with exhaust ventilation.

  • Use anti-static weighing dishes to prevent scattering of the powder.

  • Handle with care to avoid generating dust.

  • Close the primary container tightly immediately after use.

3. Solution Preparation:

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is properly sealed or vented as appropriate for the solvent and temperature.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.

  • Wash hands thoroughly with soap and water after removing gloves.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

3. Storage:

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.